Carbonyl dibromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbonyl dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2O/c2-1(3)4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPGXQKZSZOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208041 | |
| Record name | Carbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-95-3 | |
| Record name | Carbonic dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBONYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Properties of Carbonyl Dibromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a reactive chemical intermediate with significant applications in organic and inorganic synthesis. Its utility stems from its ability to act as a source of the carbonyl group and as a brominating agent. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental protocols and quantitative data to support research and development activities.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of carbon tetrabromide with concentrated sulfuric acid.
Experimental Protocol: Synthesis from Carbon Tetrabromide and Sulfuric Acid
Materials:
-
Carbon tetrabromide (CBr₄)
-
Concentrated sulfuric acid (H₂SO₄, d=1.84)
-
Metallic mercury (Hg) or powdered antimony (Sb) for purification
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, 100 g of carbon tetrabromide is placed and gently warmed until it completely melts.
-
Slowly, 90 ml of concentrated sulfuric acid is added dropwise to the molten carbon tetrabromide.
-
The reaction mixture is then heated to a temperature range of 150-170 °C. The reaction proceeds according to the following equation: CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O
-
Upon completion of the reaction, the crude this compound is distilled from the reaction mixture. The distillate will likely be brown due to the presence of bromine impurity.
-
Purification:
-
The brown distillate is shaken with small portions of metallic mercury or powdered antimony until the bromine color disappears.
-
The product is then subjected to fractional distillation under reduced pressure to remove any volatile impurities.
-
-
The final product is a colorless, heavy liquid and should be stored in a sealed ampule to protect it from light and moisture. The reported yield for this method is approximately 44%.
Properties of this compound
A summary of the key physical and structural properties of this compound is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | COBr₂ | |
| Molar Mass | 187.82 g/mol | |
| Appearance | Colorless, heavy liquid | |
| Boiling Point | 64-65 °C (with decomposition) | |
| Melting Point | Not available | |
| Density | ~2.5 g/mL | |
| Solubility | Reacts with water |
Structural Properties
| Parameter | Value | Reference |
| C=O Bond Length | 1.17 Å | |
| C-Br Bond Length | 1.91 Å | |
| Br-C-Br Bond Angle | 112.2° | |
| O=C-Br Bond Angle | 123.9° |
Spectroscopic Properties
Detailed spectroscopic data is essential for the characterization of this compound. While some data is available in the literature, specific numerical values for NMR and a detailed mass spectrum are not readily accessible in all databases.
-
Infrared (IR) Spectroscopy: The carbonyl group (C=O) in this compound exhibits a strong stretching vibration. The primary vibrational frequencies are listed below.
| Vibrational Mode | Frequency (cm⁻¹) |
| C=O stretch | 1828 |
| CBr₂ symmetric stretch | 425 |
| CBr₂ scissoring | 181 |
| CBr₂ asymmetric stretch | 757 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁷O NMR spectra have been reported for this compound. The carbonyl carbon in acyl bromides typically resonates in the range of 160-185 ppm in ¹³C NMR. The ¹⁷O NMR chemical shift for carbonyl groups in similar compounds can be found in a broad range, often between 500 and 600 ppm. However, the precise chemical shifts for COBr₂ are not available in the searched literature.
-
Mass Spectrometry (MS): The electron impact mass spectrum of this compound has been reported. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak and bromine-containing fragment ions will appear as characteristic clusters of peaks.
Chemical Properties and Reactivity
This compound is a reactive compound, susceptible to decomposition and hydrolysis, and serves as a valuable reagent in chemical synthesis.
Decomposition
This compound is sensitive to heat and light and can decompose into carbon monoxide and elemental bromine.
Hydrolysis
This compound reacts with water to produce carbon dioxide and hydrogen bromide.
COBr₂ + H₂O → CO₂ + 2HBr
Reaction with Metal Oxides
A significant application of this compound is in the synthesis of metal bromides and oxide bromides from their corresponding metal oxides. This reaction is driven by the formation of the thermodynamically stable carbon dioxide.
Materials:
-
Metal oxide (e.g., V₂O₅, MoO₂, Sm₂O₃)
-
This compound (COBr₂)
-
Carius tube (a heavy-walled glass tube that can be sealed)
Procedure:
-
A sample of the metal oxide is placed in a Carius tube.
-
An eight-fold excess of this compound is added to the tube.
-
The Carius tube is sealed and heated to 125 °C for an extended period (e.g., 10 days) to ensure the complete reaction of the metal oxide.
-
After cooling, the volatile byproducts (CO₂, CO, and excess COBr₂) are removed, yielding the pure metal bromide or oxide bromide in high yield.
Safety and Handling
This compound is a toxic and corrosive substance that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, protected from light.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of this compound. The experimental protocols for its preparation and its use in the synthesis of metal bromides offer valuable practical information for researchers. The tabulated physical and structural data, along with an outline of its spectroscopic and chemical properties, serve as a solid foundation for its application in various synthetic endeavors. Further research to fully characterize its spectroscopic properties would be a valuable addition to the existing literature.
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Carbonyl Dibromide (COBr₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a planar molecule with a trigonal planar geometry.[1][2] This guide provides a detailed analysis of its molecular structure, including experimentally determined bond lengths and bond angles, and the theoretical framework used to predict its geometry. The data presented herein is crucial for understanding the reactivity and intermolecular interactions of this important chemical compound.
Molecular Structure and Electron Geometry
The molecular geometry of this compound is dictated by the arrangement of electron groups around the central carbon atom. The carbon atom forms a double bond with an oxygen atom and single bonds with two bromine atoms.[3] According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the three regions of electron density (one double bond and two single bonds) arrange themselves in a trigonal planar geometry to minimize electrostatic repulsion.[1] This results in a flat molecular structure with all four atoms lying in the same plane.[4] The hybridization of the central carbon atom is sp², which is consistent with the trigonal planar arrangement.[2]
Bond Angles and Molecular Geometry
In an ideal trigonal planar geometry, all bond angles are 120°.[5] However, in COBr₂, the presence of a carbon-oxygen double bond, which has a higher electron density than the carbon-bromine single bonds, causes deviations from this ideal angle. The greater repulsive force of the C=O double bond compresses the Br-C-Br bond angle to be slightly less than 120°, while the O=C-Br bond angles are consequently larger than 120°.[1][5]
Experimental determination of the molecular geometry of this compound has been achieved through microwave spectroscopy. This technique provides highly accurate measurements of bond lengths and angles for gas-phase molecules.
Table 1: Experimental Geometric Parameters of this compound
| Parameter | Value | Uncertainty | Reference |
| Bond Lengths (Å) | |||
| r(C=O) | 1.172 | ± 0.003 | [6] |
| r(C-Br) | 1.917 | ± 0.001 | [6] |
| Bond Angles (°) | |||
| ∠Br-C-Br | 112.28 | ± 0.13 | [6] |
| ∠O=C-Br | 123.86 | ± 0.13 | [6] |
Experimental Protocol: Microwave Spectroscopy
The precise determination of the molecular geometry of this compound, as presented in Table 1, was accomplished using microwave spectroscopy. This experimental method involves passing microwave radiation through a gaseous sample of the compound. The molecules absorb specific frequencies of microwaves, causing them to transition between rotational energy levels.
The experimental workflow for determining the molecular geometry of COBr₂ via microwave spectroscopy typically involves the following steps:
-
Sample Preparation: A pure sample of this compound is introduced into the gas phase at low pressure within the spectrometer's sample cell.
-
Microwave Irradiation: The gaseous sample is irradiated with a swept frequency range of microwaves.
-
Detection of Absorption: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum.
-
Spectral Analysis: The observed rotational transitions are assigned to specific changes in the molecule's rotational quantum numbers. This assignment is aided by considering the isotopic composition of the sample (e.g., ⁷⁹Br and ⁸¹Br).
-
Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are precisely determined.[6]
-
Calculation of Molecular Geometry: The rotational constants are related to the moments of inertia of the molecule. By analyzing the moments of inertia for different isotopologues, the bond lengths and bond angles can be calculated with high precision.
Visualization of Molecular Geometry
The following diagram, generated using the DOT language, provides a visual representation of the molecular structure of this compound.
Figure 1: Molecular Geometry of this compound
Conclusion
The molecular geometry of this compound is unequivocally trigonal planar, with experimentally verified deviations in bond angles due to the presence of a carbon-oxygen double bond. The high-precision data obtained from microwave spectroscopy provides a solid foundation for computational modeling and for understanding the chemical and physical properties of this compound. This detailed structural information is invaluable for professionals in research and drug development who may encounter or utilize this compound and related structures in their work.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. gauthmath.com [gauthmath.com]
- 3. homework.study.com [homework.study.com]
- 4. Phosgene - Wikipedia [en.wikipedia.org]
- 5. discuss the bond angle in carbonyl halides based on VSEPR : COF2, COCl2, .. [askfilo.com]
- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
A Technical Guide to the Thermodynamic Properties of Carbonyl Dibromide Gas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of carbonyl dibromide (COBr₂) gas, also known as bromophosgene. The information is compiled from established scientific literature and databases, presenting key quantitative data in a structured format. This document also outlines the detailed experimental methodologies employed in the determination of these properties and includes visualizations of the experimental and logical workflows.
Core Thermodynamic Properties
This compound is a colorless liquid at room temperature that readily vaporizes.[1] Its gaseous phase is the subject of this guide. The thermodynamic properties of a substance are crucial for understanding its stability, reactivity, and behavior in chemical processes. For drug development professionals, these properties can be important in the synthesis of complex molecules where this compound might be used as a reagent or be a byproduct.
Quantitative Thermodynamic Data
The standard thermodynamic properties of this compound gas at 298.15 K (25 °C) are summarized in the table below. These values are essential for predicting the feasibility and energetics of reactions involving this compound.
| Thermodynamic Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔfH° | -96.2 to -114 | kJ/mol |
| Standard Molar Entropy | S° | 308.9884 to 309.1 | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔfG° | -110.876 | kJ/mol |
| Molar Heat Capacity (constant pressure) | Cp | 61.8 | J/(mol·K) |
Note: The range in the standard enthalpy of formation reflects values from different experimental and computational sources.[1][2]
Experimental Determination of Thermodynamic Properties
The thermodynamic data presented above have been determined through a combination of calorimetric and spectroscopic techniques. The following sections detail the methodologies for these key experiments.
Calorimetric Determination of the Enthalpy of Formation
The standard enthalpy of formation of this compound has been determined through measurement of the enthalpy of reaction of related processes, most notably the hydrolysis of liquid this compound.
Experimental Protocol: Enthalpy of Hydrolysis via Reaction Calorimetry
This method, based on the work of Anthoney, Finch, and Gardner (1970), involves measuring the heat evolved during the complete hydrolysis of a known amount of liquid this compound.[3]
-
Calorimeter Setup: An isoperibol reaction calorimeter is typically used. This consists of a well-insulated reaction vessel submerged in a constant-temperature water bath. A high-precision thermometer (e.g., a Beckmann thermometer or a thermistor) is used to measure the temperature change within the reaction vessel, and a stirrer ensures uniform temperature distribution. The calorimeter is calibrated by a standard reaction with a known enthalpy change, such as the neutralization of a strong acid with a strong base, or by electrical heating.
-
Reaction: A sealed glass ampoule containing a precisely weighed mass of pure liquid this compound is placed in the reaction vessel, which is filled with a large excess of water or an aqueous solution. The reaction is initiated by breaking the ampoule. The hydrolysis reaction proceeds as follows:
COBr₂(l) + H₂O(l) → CO₂(g) + 2HBr(aq)[3]
-
Data Acquisition: The temperature of the calorimeter is monitored before, during, and after the reaction. The temperature change (ΔT) is carefully recorded once the reaction is complete and thermal equilibrium is re-established.
-
Calculation of Enthalpy of Hydrolysis: The heat evolved in the reaction (q_reaction) is calculated using the following equation:
q_reaction = - C_cal * ΔT
where C_cal is the heat capacity of the calorimeter and its contents. The molar enthalpy of hydrolysis (ΔH_hydrolysis) is then determined by dividing q_reaction by the number of moles of this compound used.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of liquid this compound (ΔfH°(COBr₂, l)) is then calculated using Hess's Law, incorporating the experimentally determined enthalpy of hydrolysis and the known standard enthalpies of formation of the other reactants and products (H₂O(l), CO₂(g), and HBr(aq)). To obtain the enthalpy of formation of gaseous this compound, the enthalpy of vaporization must also be taken into account.[3]
The following diagram illustrates the logical workflow for determining the standard enthalpy of formation of this compound gas.
Caption: Workflow for the determination of the standard enthalpy of formation of gaseous this compound.
Spectroscopic Determination of Thermodynamic Functions
Thermodynamic functions such as entropy and heat capacity can be calculated from molecular parameters obtained through spectroscopic techniques, primarily microwave spectroscopy.
Experimental Protocol: Microwave Spectroscopy
This method, based on the work of Carpenter, Smith, Thompson, and Wiffen (1977), involves measuring the rotational spectrum of this compound gas to determine its moments of inertia and, from these, its molecular structure.[4]
-
Spectrometer Setup: A microwave spectrometer is used, which consists of a microwave source (e.g., a klystron or a Gunn diode), a sample cell (a waveguide), and a detector. The experiment is conducted on a gaseous sample of this compound at low pressure.
-
Data Acquisition: Microwaves are passed through the sample cell, and the frequency is swept over a range. When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the microwaves are absorbed. The frequencies of these absorptions are measured with high precision. The spectra of different isotopologues (e.g., with ⁷⁹Br and ⁸¹Br) are often measured to obtain a more accurate structure.
-
Analysis of Rotational Spectra: The observed rotational transition frequencies are fitted to a model Hamiltonian for a rotating molecule to yield the rotational constants (A, B, and C). For a molecule like this compound, centrifugal distortion constants are also determined to account for the non-rigidity of the molecule.
-
Determination of Molecular Structure: The rotational constants are related to the moments of inertia of the molecule. From the moments of inertia of different isotopologues, the bond lengths (C=O and C-Br) and the Br-C-Br bond angle can be precisely calculated.
-
Calculation of Thermodynamic Functions: The thermodynamic functions (entropy and heat capacity) are calculated using statistical mechanics. The rotational, vibrational, translational, and electronic partition functions are determined. The rotational partition function is calculated from the rotational constants. The vibrational partition function requires the fundamental vibrational frequencies of the molecule, which are typically obtained from infrared and Raman spectroscopy. The translational and electronic partition functions are calculated from the molecular mass and the electronic ground state degeneracy, respectively. The total partition function is the product of these individual partition functions, and from it, the thermodynamic functions can be derived.
The following diagram illustrates the process of deriving thermodynamic functions from spectroscopic data.
Caption: Process of obtaining thermodynamic functions from spectroscopic measurements.
Conclusion
This guide has summarized the key thermodynamic properties of this compound gas and provided an in-depth look at the experimental methodologies used for their determination. The presented data and protocols are fundamental for researchers and professionals working with this compound, enabling accurate modeling and prediction of its chemical behavior. The provided workflows offer a clear visual representation of the logical and experimental steps involved in establishing these crucial thermodynamic parameters.
References
A Historical Overview of Bromophosgene Synthesis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the historical synthesis methods for bromophosgene (carbonyl bromide, COBr₂), a bromine analog of phosgene. Aimed at researchers, scientists, and professionals in drug development, this document details the core historical methods of preparation, offering valuable insights into the evolution of its synthesis.
Introduction
Bromophosgene, a colorless liquid, has been a compound of interest due to its reactivity as a carbon oxohalide. While its history is not as extensively documented as that of its chlorinated counterpart, phosgene, understanding its early synthesis methods provides a valuable context for contemporary organic chemistry. Historically, the preparation of bromophosgene has been approached through different chemical strategies, with varying degrees of efficiency and safety. This guide focuses on the most significant historical method and contrasts it with less effective early approaches.
Primary Historical Synthesis Method: Oxidation of Carbon Tetrabromide
The most prominent and well-documented historical method for the synthesis of bromophosgene is the oxidation of carbon tetrabromide (CBr₄) with concentrated sulfuric acid (H₂SO₄).[1] This method has been a reliable route for the laboratory-scale preparation of bromophosgene.
The overall reaction is as follows:
CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O[1]
Experimental Protocol:
The following protocol is based on established historical procedures:
-
Apparatus Setup: A round-bottomed flask is fitted with a reflux condenser.
-
Reactant Introduction: 100 grams of carbon tetrabromide is placed in the flask and gently warmed until it completely melts.
-
Addition of Sulfuric Acid: 90 ml of concentrated sulfuric acid (specific gravity 1.84) is slowly added to the molten carbon tetrabromide in a dropwise manner.
-
Reaction Conditions: The reaction mixture is then heated to a temperature range of 150-170 °C.
-
Distillation: Upon completion of the reaction, the bromophosgene is distilled from the reaction mixture.
-
Purification: The crude distillate, which is typically brown due to the presence of bromine impurity, is purified. This can be achieved by shaking the distillate with small portions of metallic mercury until the brown color disappears, followed by freezing. Further purification can be accomplished by treating the product with powdered metallic antimony.
-
Final Distillation and Storage: The purified product is then distilled under reduced pressure. For long-term storage, it should be kept over antimony or metallic silver powder in a sealed glass ampule to prevent decomposition.
This method yields approximately 44% of the final product.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| Carbon Tetrabromide | 100 g |
| Concentrated Sulfuric Acid | 90 ml |
| Reaction Conditions | |
| Temperature | 150 - 170 °C |
| Product | |
| Yield | ~44% |
| Boiling Point | 64-65 °C (with slight decomposition) |
Alternative Historical Approach: Direct Bromination of Carbon Monoxide
In contrast to the synthesis of phosgene, which is efficiently produced by the direct chlorination of carbon monoxide, the direct bromination of carbon monoxide to form bromophosgene has been historically inefficient.[1]
The reversible reaction is as follows:
CO + Br₂ ⇌ COBr₂[1]
This process is slow at room temperature. While increasing the temperature would typically increase the reaction rate, in this case, it adversely shifts the chemical equilibrium towards the reactants, as the forward reaction is exothermic (ΔH < 0) and results in a decrease in entropy (ΔS < 0).[1] Consequently, even at elevated temperatures, the yield of bromophosgene is low, and the product readily decomposes back into carbon monoxide and elemental bromine, even at low temperatures.[1]
Logical Relationship of Synthesis Methods
The following diagram illustrates the logical flow of the historical synthesis methods discussed.
Experimental Workflow for the Oxidation Method
The workflow for the primary historical synthesis method is outlined in the diagram below.
Conclusion
The historical synthesis of bromophosgene has primarily relied on the oxidation of carbon tetrabromide with concentrated sulfuric acid. This method, while effective for laboratory preparations, involves hazardous materials and elevated temperatures. The alternative of direct bromination of carbon monoxide proved to be an inefficient route due to unfavorable thermodynamics. A thorough understanding of these foundational methods provides a strong basis for appreciating the advancements in modern synthetic chemistry and the ongoing development of safer and more efficient chemical processes.
References
An In-depth Technical Guide on the Decomposition Pathway and Products of Carbonyl Dibromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a reactive chemical species analogous to phosgene (B1210022). Its decomposition is a critical aspect of its chemistry, influencing its stability, reactivity, and potential applications. This technical guide provides a comprehensive overview of the current understanding of the this compound decomposition pathway and its resulting products. This document summarizes the primary decomposition route, presents available quantitative thermodynamic and equilibrium data, and outlines detailed experimental and computational protocols that can be employed to further elucidate the kinetics and mechanisms of this process. While the primary decomposition pathway is established, a notable gap exists in the literature regarding detailed kinetic parameters and potential secondary decomposition routes under various conditions. This guide aims to be a foundational resource for researchers investigating the properties and reactions of this compound.
Introduction
This compound is a carbon oxohalide with the chemical formula COBr₂. It is a colorless liquid that is sensitive to heat, light, and moisture.[1][2] Its decomposition is a key characteristic, primarily yielding carbon monoxide (CO) and elemental bromine (Br₂).[1][3] This decomposition is a reversible process and can occur even at low temperatures.[1] Understanding the intricacies of this decomposition is crucial for handling, storage, and utilization of this compound in synthetic chemistry and other applications. This guide will detail the known decomposition pathway, present the available quantitative data, and propose experimental and computational workflows for further investigation.
Decomposition Pathway and Products
Primary Decomposition Pathway
The principal decomposition pathway for this compound is a reversible reaction that yields carbon monoxide and molecular bromine.[1] The equilibrium for this reaction is well-established:
COBr₂(g) ⇌ CO(g) + Br₂(g)
Increasing the temperature shifts the equilibrium to the right, favoring the formation of the decomposition products, carbon monoxide and bromine.[1]
Potential Secondary Decomposition Pathways
While the primary decomposition pathway is well-documented, the existence of secondary decomposition pathways, particularly at higher temperatures, is an area requiring further investigation. By analogy to its chlorine counterpart, phosgene (COCl₂), which can also decompose to carbon dioxide (CO₂) and carbon tetrachloride (CCl₄) at elevated temperatures, it is plausible that this compound may undergo similar, more complex decomposition reactions.[4] However, to date, no studies have definitively identified such pathways for this compound.
Hydrolysis
In the presence of water, this compound is susceptible to hydrolysis, breaking down into hydrogen bromide (HBr) and carbon dioxide (CO₂).[1]
COBr₂(l) + H₂O(l) → 2HBr(aq) + CO₂(g)
Quantitative Data
The available quantitative data for the decomposition of this compound is limited. The following tables summarize the known thermodynamic and equilibrium data. A significant gap exists in the literature regarding the kinetic parameters of the decomposition reaction.
Table 1: Thermodynamic Properties of this compound
| Property | Value | Units |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, liquid) | -127.2 to -145.2 | kJ/mol |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈, gas) | -96.2 to -114 | kJ/mol |
| Standard Molar Entropy (S⦵₂₉₈, gas) | 309.1 | J/(mol·K) |
| Heat Capacity (C, gas) | 61.8 | J/(mol·K) |
Data sourced from Wikipedia.[5]
Table 2: Equilibrium Data for the Decomposition of this compound
| Temperature (°C) | Temperature (K) | Equilibrium Constant (Kc) |
| 73 | 346.15 | 0.190 |
Data sourced from multiple chemistry problem resources.[4][5][6][7][8]
Proposed Experimental Protocols
To address the gaps in the understanding of this compound decomposition, particularly its kinetics and potential for secondary pathways, the following experimental protocols are proposed, based on established methods for studying thermal decomposition of analogous compounds.
Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)
This technique is ideal for determining the thermal stability of this compound and identifying its gaseous decomposition products.
-
Objective: To determine the onset temperature of decomposition and identify the evolved gaseous products as a function of temperature.
-
Methodology:
-
A small, precise mass of liquid this compound is placed in an inert sample pan (e.g., alumina) within a thermogravimetric analyzer.
-
The sample is heated at a controlled, linear rate (e.g., 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve will show a mass loss corresponding to the decomposition.
-
The off-gases from the TGA are simultaneously introduced into a mass spectrometer to identify the molecular mass of the decomposition products in real-time. This will confirm the formation of CO and Br₂ and could identify any unexpected higher molecular weight products.
-
Shock Tube Studies Coupled with Spectroscopic Probing
Shock tubes are powerful tools for studying gas-phase reactions at high temperatures and pressures over very short timescales.
-
Objective: To determine the rate constants of the elementary reactions involved in the decomposition of this compound at high temperatures.
-
Methodology:
-
A dilute mixture of this compound in an inert gas (e.g., argon) is introduced into the driven section of a shock tube.
-
A shock wave is generated by rupturing a diaphragm separating the high-pressure driver gas from the driven gas, rapidly heating and compressing the COBr₂ mixture.
-
The concentrations of reactants, intermediates, and products behind the shock wave are monitored over time using sensitive spectroscopic techniques. For instance, the formation of bromine can be monitored by its characteristic absorption spectrum.
-
By analyzing the concentration profiles, the rate constants for the decomposition reaction can be determined over a range of temperatures.
-
Pyrolysis with Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method allows for the separation and identification of a wider range of potential decomposition products.
-
Objective: To identify all stable products of this compound pyrolysis at various temperatures.
-
Methodology:
-
A sample of this compound is injected into a pyrolysis unit, which rapidly heats the sample to a set temperature.
-
The resulting decomposition products are swept into a gas chromatograph (GC) column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
The separated components then enter a mass spectrometer (MS), which provides mass spectra for their identification.
-
By conducting the pyrolysis at a range of temperatures, the product distribution as a function of temperature can be determined, which can provide insights into competing decomposition pathways.
-
Proposed Computational Protocols
Computational chemistry offers a powerful complementary approach to experimental studies, providing detailed insights into reaction mechanisms and energetics.
Density Functional Theory (DFT) Calculations
DFT is a robust method for exploring potential energy surfaces and identifying reaction pathways.
-
Objective: To map the potential energy surface for the decomposition of this compound, identify transition states, and calculate activation energies for various potential decomposition pathways.
-
Methodology:
-
The geometries of the reactant (COBr₂), products (CO, Br₂), and any suspected intermediates or transition states are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
Frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
The transition state structures are used to identify the reaction pathways connecting reactants and products.
-
The activation energies for the identified pathways are calculated as the energy difference between the transition state and the reactants. This can be used to predict the most favorable decomposition route.
-
High-Accuracy Ab Initio Calculations
For more precise energetic information, higher-level computational methods are recommended.
-
Objective: To obtain highly accurate reaction enthalpies and activation energies for the key decomposition reactions.
-
Methodology:
-
Single-point energy calculations are performed on the DFT-optimized geometries using more accurate methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G4 or CBS-QB3.
-
These high-accuracy energies can be used to refine the potential energy surface and provide more reliable predictions of the reaction kinetics.
-
Visualizations
Decomposition Pathways
Caption: Primary thermal/photochemical decomposition and hydrolysis pathways of this compound.
Experimental Workflow for Kinetic Analysis
Caption: Proposed experimental workflow for the kinetic and mechanistic analysis of this compound decomposition.
Computational Workflow for Mechanistic Study
Caption: Proposed computational workflow for the theoretical investigation of this compound decomposition.
Conclusion
The decomposition of this compound is a fundamental aspect of its chemical behavior. While the primary decomposition into carbon monoxide and bromine is well-established, there is a significant lack of detailed kinetic and mechanistic data. This guide has summarized the current state of knowledge and provided a clear roadmap for future research. By employing the outlined experimental and computational protocols, researchers can significantly enhance the understanding of this compound's thermal stability, decomposition kinetics, and potential for previously unobserved reaction pathways. Such knowledge is invaluable for the safe and effective use of this compound in various scientific and industrial applications.
References
- 1. ijaem.net [ijaem.net]
- 2. researchgate.net [researchgate.net]
- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 4. Answered: 20). The equilibrium constant, Ke, for the decomposition of COBR2 is 0.190. COBr2(g) =* CO(g) + Br2(g) K, = 0.19 What is K2 for the following reaction? 2C0(g) +… | bartleby [bartleby.com]
- 5. chegg.com [chegg.com]
- 6. gauthmath.com [gauthmath.com]
- 7. QUESTION 2 Carbonyl bromide decomposes to carban monoxide and bromine acc.. [askfilo.com]
- 8. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Lewis Structure and Resonance of Carbonyl Dibromide (COBr₂)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the electronic structure of carbonyl dibromide (COBr₂), also known as bromophosgene. A thorough understanding of its Lewis structure and resonance is fundamental for predicting its reactivity, molecular geometry, and spectroscopic properties, which are critical in various chemical and pharmaceutical research contexts.
Determination of the Primary Lewis Structure
The process of deriving the most stable Lewis structure for this compound involves a systematic application of chemical principles to ensure the octet rule is satisfied and formal charges are minimized.
-
Calculate Total Valence Electrons: The first step is to sum the valence electrons of all constituent atoms.
-
Carbon (Group 14) contributes 4 valence electrons.
-
Oxygen (Group 16) contributes 6 valence electrons.
-
Each Bromine (Group 17) contributes 7 valence electrons.
-
Total Valence Electrons = 4 (C) + 6 (O) + 2 × 7 (Br) = 24 electrons.[1]
-
-
Identify the Central Atom: Carbon is the least electronegative atom (excluding hydrogen) and is therefore selected as the central atom.[2][3] It is surrounded by the oxygen and two bromine atoms.
-
Form Initial Single Bonds: A skeletal structure is created by forming single bonds from the central carbon atom to each of the surrounding atoms. This accounts for 3 single bonds × 2 electrons/bond = 6 electrons.
-
Distribute Remaining Electrons: The remaining 24 - 6 = 18 electrons are distributed as lone pairs around the terminal atoms (oxygen and bromine) to satisfy their octets. Each bromine atom receives 6 electrons (3 lone pairs), and the oxygen atom receives 6 electrons (3 lone pairs). This uses all 18 remaining electrons.
-
Satisfy the Central Atom's Octet: At this stage, the central carbon atom only has 6 electrons (three single bonds). To fulfill its octet, a lone pair from the oxygen atom is moved to form a double bond with the carbon atom. This choice is preferable to using a lone pair from a bromine atom, as oxygen is more inclined to form double bonds than the larger halogen, bromine.
-
Calculate Formal Charges: The final step is to calculate the formal charge on each atom to confirm the stability of the structure. The most stable structure is one where the formal charges are minimized, ideally zero for all atoms.[2]
-
Formula: Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - ½ (Bonding Electrons)
-
Carbon: 4 - 0 - ½(8) = 0
-
Oxygen: 6 - 4 - ½(4) = 0
-
Bromine: 7 - 6 - ½(2) = 0
-
The resulting structure, with a carbon-oxygen double bond and two carbon-bromine single bonds, has zero formal charge on all atoms, indicating it is the most significant and stable Lewis structure.[2]
Caption: Primary Lewis structure of this compound (COBr₂).
This structure indicates a trigonal planar molecular geometry around the central carbon atom, with sp² hybridization and approximate bond angles of 120°.[1]
Resonance in this compound
While the structure with zero formal charges is the most significant contributor to the overall electronic structure of this compound, other resonance structures can be drawn. Resonance describes the delocalization of electrons within a molecule, which cannot be adequately represented by a single Lewis structure. The true structure is a hybrid of all valid resonance forms.
For this compound, two minor resonance contributors can be identified. These arise from the delocalization of the C=O pi electrons or the participation of lone pairs from the bromine atoms.
-
C=O Pi Bond Delocalization: The pi electrons in the carbon-oxygen double bond can move onto the more electronegative oxygen atom. This creates a formal charge separation, with a +1 charge on the carbon and a -1 charge on the oxygen. This is a common resonance form for carbonyl compounds.[4][5]
-
Bromine Lone Pair Delocalization: A lone pair from one of the bromine atoms can form a double bond with the carbon atom. To maintain carbon's octet, the C=O pi electrons must move to the oxygen atom. This results in a structure with a +1 formal charge on the bromine and a -1 charge on the oxygen.
The stability and contribution of each resonance structure can be evaluated by analyzing the formal charges on each atom. Structures with minimal formal charges are more stable.
| Structure | Formal Charge (C) | Formal Charge (O) | Formal Charge (Br₁) | Formal Charge (Br₂) | Stability Contribution |
| I (Major Contributor) | 0 | 0 | 0 | 0 | Major |
| II (Minor Contributor) | +1 | -1 | 0 | 0 | Minor |
| III (Minor Contributor) | 0 | -1 | +1 | 0 | Minor |
Structure I is the major contributor because it has no formal charges.[6][7] Structure II is a minor contributor due to charge separation, but it correctly places the negative charge on the most electronegative atom (oxygen). Structure III is also a minor contributor; it is less significant than II because it places a positive formal charge on a relatively electronegative bromine atom.
Caption: Resonance structures of this compound.
Conclusion
The electronic structure of this compound is best represented as a resonance hybrid, dominated by the Lewis structure featuring a carbon-oxygen double bond and two carbon-bromine single bonds. This primary structure is the most stable due to the absence of formal charges on all atoms. Minor resonance contributors, which involve charge separation, illustrate the delocalization of pi electrons and the polar nature of the carbon-oxygen bond. This detailed understanding of its electronic configuration is essential for predicting the molecule's electrophilic carbon center and its overall reactivity in complex chemical systems.
References
- 1. Solved: Draw the Lewis structure for COBr2. Identify the steric number, the hybridization, the mol [Chemistry] [gauthmath.com]
- 2. knordslearning.com [knordslearning.com]
- 3. brainly.com [brainly.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Formal Charges and Resonance – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of Carbonyl Bromide (COBr₂): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for carbonyl bromide (COBr₂), also known as phosgene (B1210022) dibromide. Due to its reactive and hazardous nature, detailed experimental spectra for COBr₂ are not widely published. Therefore, this document presents predicted and estimated spectroscopic values based on established principles and data from analogous compounds. It also outlines general experimental protocols suitable for the analysis of volatile and reactive substances like carbonyl bromide.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of COBr₂. These values are derived from typical ranges for similar functional groups and computational estimations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹³C NMR Chemical Shift for COBr₂
| Nucleus | Functional Group Context | Predicted Chemical Shift (δ) in ppm | Notes |
| ¹³C | Carbonyl carbon in an acyl bromide | 160 - 170 | The electronegative bromine atoms deshield the carbonyl carbon, shifting it downfield. The exact shift is influenced by the solvent. |
Table 2: Predicted ¹⁷O NMR Chemical Shift for COBr₂
| Nucleus | Functional Group Context | Predicted Chemical Shift (δ) in ppm | Notes |
| ¹⁷O | Carbonyl oxygen in an acyl halide | 350 - 550 | Carbonyl oxygens in acyl halides exhibit a significant downfield shift. The broadness of the peak is a key characteristic of ¹⁷O NMR.[1] |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Frequencies for COBr₂
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |
| C=O Stretch | Carbonyl (Acyl Bromide) | 1750 - 1820 | Strong | This is the most characteristic and intense absorption band for acyl bromides. Its position can be affected by the physical state (gas, liquid, solution). |
| C-Br Stretch | Carbon-Bromine | 500 - 700 | Medium to Strong | The C-Br stretching frequencies appear in the fingerprint region of the spectrum. |
Mass Spectrometry (MS)
Table 4: Predicted Major Fragments in the Mass Spectrum of COBr₂
| m/z | Ion | Fragmentation Pathway | Notes |
| 188, 190, 192 | [COBr₂]⁺ | Molecular Ion (M⁺) | The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1. |
| 109, 111 | [COBr]⁺ | Loss of a bromine radical (•Br) | This fragment will also show an isotopic pattern due to the remaining bromine atom. |
| 80, 82 | [Br]⁺ | Bromine cation | |
| 79, 81 | [Br]⁺ | Bromine cation | |
| 28 | [CO]⁺ | Loss of two bromine radicals |
Experimental Protocols
Given the volatile and reactive nature of carbonyl bromide, specialized handling and experimental setups are required. The following are general protocols that can be adapted for its spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C and ¹⁷O NMR spectra of COBr₂.
Methodology:
-
Sample Preparation: Due to the reactivity of COBr₂, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
A small, accurately weighed amount of COBr₂ should be dissolved in a dry, deuterated, and non-reactive solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).
-
The solution is then transferred to a high-quality NMR tube, which is subsequently flame-sealed to prevent leakage and reaction with atmospheric moisture.[2]
-
Instrumentation: A high-field NMR spectrometer is required, particularly for ¹⁷O NMR due to its low natural abundance and quadrupolar nature.
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
¹⁷O NMR Acquisition: Due to the low sensitivity and broad signals of ¹⁷O, a specialized probe and a high number of acquisitions are necessary.[3] The use of a cryoprobe can enhance sensitivity.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an appropriate internal or external standard (e.g., tetramethylsilane (B1202638) for ¹³C).
Infrared (IR) Spectroscopy
Objective: To obtain the gas-phase IR spectrum of COBr₂.
Methodology:
-
Sample Handling: A small amount of liquid COBr₂ is placed in a sealed container connected to a vacuum line.
-
Gas Cell Preparation: A gas-phase IR cell with appropriate window materials (e.g., KBr or CsI) is evacuated to a high vacuum.
-
Sample Introduction: A controlled amount of COBr₂ vapor is introduced into the gas cell from the sample container. The pressure is monitored to ensure an optimal concentration for analysis.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The spectrum of the COBr₂-filled cell is then acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are determined and assigned to the corresponding vibrational modes of the molecule.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of COBr₂ and identify its fragmentation pattern.
Methodology:
-
Sample Introduction: For a volatile compound like COBr₂, a direct inlet system or a gas chromatography (GC) interface can be used. The sample must be handled under inert conditions to prevent decomposition before analysis. A cold inlet system can be particularly useful for volatile and sensitive compounds.[4]
-
Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules. A standard electron energy of 70 eV is typically used to induce fragmentation.
-
Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is employed.
-
Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine-containing ions is a key feature for identification.
Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a reactive carbonyl halide like COBr₂.
Caption: Logical workflow for the spectroscopic analysis of COBr₂.
References
Carbonyl Dibromide: A Technical Guide to Solubility and Reactivity in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate with significant potential in organic synthesis, particularly in the preparation of carbonates, carbamates, and other carbonyl derivatives.[1] Its utility, however, is intrinsically linked to its solubility and reactivity profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility and reactivity of this compound in common organic solvents. Due to the scarcity of quantitative data in publicly available literature, this guide combines established chemical principles with data on analogous compounds to offer predictive insights. Detailed experimental protocols for determining solubility and reaction kinetics are provided to empower researchers in generating precise data for their specific applications.
Introduction
This compound is a colorless liquid that is structurally analogous to phosgene (B1210022) (COCl₂).[1] Like phosgene, it is a potent electrophile and readily reacts with nucleophiles. This high reactivity makes it a valuable reagent but also necessitates careful handling and solvent selection to control reaction outcomes and ensure safety.[2][3] This guide aims to provide a foundational understanding of this compound's behavior in organic media to facilitate its effective and safe use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | COBr₂ | [1] |
| Molecular Weight | 187.82 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | ~2.5 g/mL | [5] |
| Boiling Point | 64.5 °C (decomposes) | [1] |
| Melting Point | -65 °C | [4] |
| Water Solubility | Reacts to form CO₂ and HBr | [1][4] |
Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Reactivity and Stability Considerations |
| Aprotic Nonpolar | Hexane, Toluene, Benzene | Soluble | Good solvents for dissolution with minimal reactivity under anhydrous conditions. Stability is limited by slow decomposition to CO and Br₂.[1] |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Acetonitrile | Highly Soluble | Excellent solvents for reactions. Must be anhydrous as trace moisture will lead to hydrolysis. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble | Good solvents, but must be anhydrous and peroxide-free. Ethers can be cleaved by strong electrophiles under certain conditions, though this is less likely with COBr₂ at moderate temperatures. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble, but Reactive | Not recommended. Enolizable ketones can react with this compound. |
| Esters | Ethyl acetate | Soluble | Generally suitable as a solvent if anhydrous. |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Unsuitable. Reacts rapidly to form bromoformates and carbonates.[6][7][8][9] |
| Amines | Triethylamine, Pyridine | Reactive | Unsuitable. Reacts vigorously to form carbamoyl (B1232498) bromides and ureas.[10] |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The two bromine atoms are good leaving groups, facilitating substitution reactions.
Decomposition
This compound is known to slowly decompose into carbon monoxide (CO) and elemental bromine (Br₂) even at room temperature.[1] This decomposition can be accelerated by heat and light.
Reactions with Nucleophiles
4.2.1. Alcohols: this compound reacts with alcohols to form bromoformates, which can then react with another equivalent of alcohol to yield carbonates.[6][7][8][9] The reaction is typically rapid and exothermic.
4.2.2. Amines: Primary and secondary amines react readily with this compound to produce carbamoyl bromides, which can further react to form ureas.[10] Tertiary amines can act as catalysts and may also react.
4.2.3. Water: this compound hydrolyzes in the presence of water to produce carbon dioxide and hydrogen bromide.[1][4] This reaction is vigorous and highlights the need for anhydrous conditions when handling the reagent.
Experimental Protocols
Given the limited quantitative data, the following protocols are provided as a guide for researchers to determine the solubility and reactivity of this compound in their specific systems.
Protocol for Determining Qualitative and Quantitative Solubility
This protocol is adapted from standard methods for determining the solubility of highly reactive compounds.
5.1.1. Materials:
-
This compound
-
Anhydrous organic solvents of interest
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Gas-tight syringes
-
Sealed vials with septa
-
Analytical balance (accurate to ±0.1 mg)
-
Spectroscopic method for quantification (e.g., IR, NMR)
5.1.2. Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Solvents must be anhydrous.
-
Sample Preparation (in an inert atmosphere):
-
Add a precise volume of the anhydrous solvent to a pre-weighed sealed vial.
-
Using a gas-tight syringe, carefully add a small, known mass of this compound to the solvent.
-
Seal the vial immediately.
-
-
Equilibration:
-
Agitate the vial at a constant temperature for a predetermined period to ensure equilibrium is reached.
-
-
Analysis:
-
Carefully withdraw an aliquot of the supernatant using a gas-tight syringe.
-
Dilute the aliquot with a suitable anhydrous solvent for analysis.
-
Quantify the concentration of this compound using a pre-calibrated spectroscopic method.
-
The solubility can be expressed in g/100 mL or mol/L.
-
Protocol for Kinetic Studies of Reactions with Nucleophiles
This protocol outlines a general method for studying the reaction kinetics of this compound with a nucleophile (e.g., an alcohol or amine) using in-situ monitoring.
5.2.1. Materials:
-
This compound
-
Nucleophile of interest
-
Anhydrous, non-reactive solvent
-
In-situ reaction monitoring instrument (e.g., FT-IR with a probe, stopped-flow UV-Vis, or NMR)
-
Thermostatted reaction vessel
5.2.2. Procedure:
-
Preparation: Ensure all equipment and reagents are scrupulously dry.
-
Reaction Setup:
-
In a thermostatted reaction vessel under an inert atmosphere, dissolve a known concentration of the nucleophile in the anhydrous solvent.
-
Acquire a background spectrum/reading of the nucleophile solution.
-
-
Initiation and Monitoring:
-
Rapidly inject a known concentration of this compound into the stirred solution to initiate the reaction.
-
Immediately begin acquiring data (spectra or absorbance) at regular time intervals.
-
-
Data Analysis:
-
Monitor the disappearance of the this compound peak (e.g., C=O stretch in IR) or the appearance of a product peak over time.
-
Plot the concentration of a reactant or product versus time.
-
Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.
-
Solvent Selection for Synthesis
The choice of solvent is critical for controlling the outcome of reactions involving this compound. The following decision tree provides a general guideline for solvent selection.
Safety and Handling
This compound is a toxic and corrosive substance that reacts violently with water.[2] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] All operations should be conducted under anhydrous conditions to prevent hydrolysis and the release of corrosive HBr gas.[2] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[2]
Conclusion
This compound is a highly reactive and versatile reagent for organic synthesis. While specific quantitative data on its solubility and reactivity in organic solvents are limited, this guide provides a framework for its effective use based on established chemical principles and analogies to similar compounds. The provided experimental protocols offer a starting point for researchers to generate the precise data needed for their applications. Careful consideration of solvent choice and adherence to strict safety protocols are paramount for the successful and safe handling of this valuable chemical intermediate.
References
- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. cia.gov [cia.gov]
- 4. Carbonyl Bromide | 593-95-3 [chemicalbook.com]
- 5. Carbonyl Bromide CAS#: 593-95-3 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Carbonyl Dibromide: A Comprehensive Technical Review of Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive and toxic chemical intermediate.[1] Due to a lack of extensive direct toxicological data, this technical guide provides a comprehensive hazard and toxicity profile by leveraging data from structurally similar compounds, particularly phosgene (B1210022) (carbonyl chloride), and the well-understood reactivity of carbonyl halides. This document outlines the known physicochemical properties, potential toxicological effects, and presumed mechanisms of toxicity of this compound. Detailed experimental protocols for assessing the toxicity of such reactive compounds are also provided, alongside visual diagrams illustrating hazard assessment workflows and potential toxicological pathways. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling, potential risks, and necessary precautions when working with or encountering this compound.
Introduction
This compound is a colorless liquid with a strong, pungent odor.[2] It is structurally analogous to phosgene, a well-known chemical warfare agent, suggesting a similar toxicological profile.[1][3] this compound is known to be sensitive to light and heat, and it readily hydrolyzes in the presence of water to form carbon dioxide and hydrogen bromide.[1][4] Its high reactivity is also demonstrated by its use as a reagent in the synthesis of metal bromides and oxide bromides.[5][6] Given its inherent reactivity, this compound is expected to be highly toxic upon inhalation, ingestion, or dermal contact.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | COBr₂ | [1] |
| Molar Mass | 187.82 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 64.5 °C (decomposes) | [1] |
| Density | 2.52 g/mL at 15 °C | [1] |
| Solubility in Water | Reacts | [1] |
| Decomposition | Decomposes to carbon monoxide and elemental bromine, especially at elevated temperatures. | [1] |
| Hydrolysis | Reacts with water to form hydrogen bromide and carbon dioxide. | [1][4] |
Table 2: Comparative Acute Toxicity Data of Carbonyl Halides (Analogues to this compound)
| Compound | Exposure Route | Species | LC₅₀ / LD₅₀ | Reference |
| Phosgene (COCl₂) | Inhalation | Human | LCLo: 50 ppm (5 min) | [3][7] |
| Inhalation | Rat | LC₅₀: 3.2 ppm (240 min) | [8] | |
| Carbonyl Fluoride (COF₂) | Inhalation | Rat | LC₅₀: 360 ppm (1 hr) | [9] |
Note: This table is intended for comparative purposes to highlight the potential high toxicity of this compound. Direct toxicity values for this compound are not available.
Hazard Identification and Classification
Based on its chemical properties and analogy to phosgene, this compound should be considered a highly toxic and corrosive substance.
-
Acute Toxicity (Inhalation): Expected to be highly toxic. Inhalation of vapors is likely to cause severe irritation to the respiratory tract, leading to coughing, choking, and potentially delayed-onset pulmonary edema, which can be fatal.[3][10]
-
Acute Toxicity (Dermal): Expected to be corrosive and toxic upon skin contact. Direct contact can cause severe skin burns and irritation.[10]
-
Acute Toxicity (Oral): Expected to be highly toxic if ingested.
-
Eye Damage/Irritation: Expected to cause severe eye irritation and burns.[10]
-
Reactivity Hazards: Reacts violently with water and is incompatible with strong oxidizing agents, bases, and alcohols. Decomposes on heating to produce toxic fumes of carbon monoxide and bromine.[1]
Experimental Protocols for Toxicity Assessment
Due to the high reactivity and toxicity of this compound, specialized experimental protocols are required to assess its toxicological profile safely and effectively.
In Vitro Toxicity Assessment
-
Objective: To determine the cytotoxic potential of this compound on cultured cells, providing preliminary data on its mechanism of toxicity.
-
Methodology: Neutral Red Uptake Assay for Cytotoxicity [11]
-
Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in 96-well plates to form a confluent monolayer.
-
Compound Preparation and Exposure: this compound is dissolved in a suitable anhydrous solvent (e.g., DMSO) immediately before use. Serial dilutions are prepared and added to the cell culture medium for a specified exposure time (e.g., 1, 4, or 24 hours) in a controlled environment to minimize hydrolysis.
-
Neutral Red Staining: After exposure, the cells are incubated with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
-
Dye Extraction and Quantification: The incorporated dye is extracted, and the absorbance is measured spectrophotometrically.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in neutral red uptake (IC₅₀) is calculated to determine its cytotoxic potency.
-
In Vivo Inhalation Toxicity Assessment
-
Objective: To determine the acute inhalation toxicity (LC₅₀) of this compound in a rodent model, following OECD Test Guideline 403.[12]
-
Methodology: Acute Inhalation Toxicity Study (Nose-Only Exposure) [13]
-
Animal Model: Young adult rats (e.g., Sprague-Dawley) of both sexes are used.
-
Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and controlled atmosphere of this compound vapor. The concentration is continuously monitored using appropriate analytical methods.
-
Exposure: Animals are placed in nose-only exposure tubes to ensure inhalation is the primary route of exposure. They are exposed to graded concentrations of this compound for a fixed period (e.g., 4 hours). A control group is exposed to clean air.
-
Observation: Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days. Body weight, food consumption, and mortality are recorded.
-
Pathology: A complete necropsy is performed on all animals. Tissues, particularly from the respiratory tract, are collected for histopathological examination.
-
Data Analysis: The LC₅₀ value with 95% confidence intervals is calculated using appropriate statistical methods.
-
Mechanisms of Toxicity
The toxicity of this compound is likely driven by its high electrophilicity and reactivity, similar to other carbonyl halides and reactive carbonyl species.[14][15]
Acylation of Biomolecules
The primary mechanism of toxicity for carbonyl halides is the acylation of nucleophilic groups in biological macromolecules.[16] The electrophilic carbonyl carbon of this compound can react with amino (-NH₂), hydroxyl (-OH), and sulfhydryl (-SH) groups present in proteins and enzymes.[14] This covalent modification can lead to:
-
Enzyme Inhibition: Acylation of active site residues can irreversibly inhibit critical enzymes, disrupting cellular metabolism.
-
Protein Denaturation: Widespread acylation can alter protein structure and function, leading to cellular damage.[16]
-
Membrane Damage: Modification of membrane proteins and lipids can disrupt membrane integrity and function.[16]
Hydrolysis and Acidification
Upon contact with moisture in the respiratory tract and other tissues, this compound hydrolyzes to form hydrogen bromide (HBr) and carbon dioxide.[1][4] Hydrogen bromide is a strong acid that can cause severe chemical burns and irritation to mucous membranes, contributing to the observed corrosive effects.
Visualizations
Caption: Workflow for Chemical Hazard Assessment.
Caption: Postulated Mechanism of this compound Toxicity.
Handling, Storage, and First Aid
Handling and Storage
-
Handling: this compound should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[17][18]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[19] Containers should be tightly sealed and protected from light and heat.
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[20][21]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[22][23]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[21]
Conclusion
While specific toxicological data for this compound is limited, its close structural and chemical relationship to phosgene and other carbonyl halides strongly suggests that it is a highly toxic and corrosive compound. The primary mechanism of toxicity is likely through the acylation of essential biomolecules and the corrosive effects of its hydrolysis product, hydrogen bromide. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is imperative when handling this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and establish definitive safe exposure limits.
References
- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. carbonyl bromide [chembk.com]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. Carbonic dibromide [webbook.nist.gov]
- 5. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. This compound: a novel reagent for the synthesis of metal bromides and oxide bromides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. bieler-lang.de [bieler-lang.de]
- 8. PHOSGENE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. iloencyclopaedia.org [iloencyclopaedia.org]
- 12. criver.com [criver.com]
- 13. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosgene: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 19. benchchem.com [benchchem.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. firstaidpro.com.au [firstaidpro.com.au]
- 22. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 23. en.hesperian.org [en.hesperian.org]
Methodological & Application
Application Notes and Protocols for Carbonyl Dibromide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate analogous to phosgene (B1210022).[1] Its electrophilic carbonyl carbon makes it a valuable reagent for introducing a carbonyl group into organic molecules. While its use is less documented than that of phosgene or its solid surrogates like triphosgene (B27547) and carbonyldiimidazole (CDI), its reactivity profile offers potential advantages in specific synthetic applications.[2][3] These application notes provide an overview of the potential uses of this compound in organic synthesis, with detailed protocols adapted from analogous reactions with other carbonylating agents.
Safety Precautions: this compound is expected to be highly toxic, corrosive, and moisture-sensitive, similar to phosgene. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, must be worn.[4][5][6] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.
Applications in Organic Synthesis
The primary applications of this compound in organic synthesis mirror those of phosgene and include the preparation of ureas, isocyanates, carbamates, and various heterocyclic compounds.
Synthesis of Ureas
This compound can react with primary and secondary amines to furnish substituted ureas. The reaction proceeds through a step-wise addition-elimination mechanism.
General Reaction Scheme:
This protocol describes the synthesis of a symmetrical urea (B33335) from a primary amine.
Experimental Protocol:
-
A solution of a primary amine (2.0 eq.) in an anhydrous, inert solvent (e.g., toluene (B28343) or dichloromethane) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the urea product and hydrobromide salt of the amine) is collected by filtration.
-
The solid is washed with water to remove the amine hydrobromide salt and then with a small amount of cold solvent to afford the pure symmetrical urea.
The synthesis of unsymmetrical ureas requires a two-step, one-pot procedure to control the sequential addition of two different amines.[7]
Experimental Protocol:
-
To a solution of a primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous dichloromethane (B109758) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 eq.) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours to form the intermediate carbamoyl (B1232498) bromide.
-
A solution of a second, different primary or secondary amine (1.0 eq.) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed successively with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude unsymmetrical urea, which can be purified by column chromatography or recrystallization.
Quantitative Data for Urea Synthesis (Adapted from analogous reactions):
| Entry | Amine 1 | Amine 2 | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Aniline | 1,3-Diphenylurea | Toluene | 100 | 2 | 95 |
| 2 | Benzylamine | Benzylamine | 1,3-Dibenzylurea | CH₂Cl₂ | 40 | 3 | 92 |
| 3 | Aniline | Benzylamine | 1-Phenyl-3-benzylurea | CH₂Cl₂ | 25 | 4 | 85 |
| 4 | Piperidine | Piperidine | 1,1'-(Carbonyl)dipiperidine | Dichloromethane | 40 | 2 | 98 |
Data is illustrative and based on typical yields for similar reactions with phosgene or triphosgene.
Logical Workflow for Unsymmetrical Urea Synthesis:
References
- 1. Phosgene - Wikipedia [en.wikipedia.org]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwlax.edu [uwlax.edu]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. pvamu.edu [pvamu.edu]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbonyl Dibromide as a Reagent for Metal Bromide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of anhydrous metal bromides and oxide bromides using carbonyl dibromide (COBr₂) as a versatile and efficient reagent. This method is particularly advantageous for the preparation of d- and f-block transition metal bromides, offering high purity and quantitative yields.
Introduction
This compound serves as an excellent brominating agent for metal oxides. The reaction is driven by the formation of volatile byproducts, primarily carbon dioxide (CO₂), which simplifies the purification of the desired metal bromide product.[1][2][3][4] This one-step method provides a convenient route to various metal bromides and oxide bromides under relatively mild conditions.[3]
Reaction Principle
The fundamental reaction involves the treatment of a metal oxide with an excess of this compound. The reaction proceeds via the displacement of oxygen atoms in the metal oxide with bromine atoms from this compound, leading to the formation of the corresponding metal bromide or oxide bromide and carbon dioxide.
A general equation for this reaction can be represented as:
MₓOᵧ + yCOBr₂ → xMBr(2y/x) + yCO₂
In some cases, metal oxide bromides are formed as stable products.
Quantitative Data Summary
The following table summarizes the successful synthesis of various metal bromides and oxide bromides using this compound. The reactions are reported to proceed in essentially quantitative yields.[2][4]
| Starting Material | Product | Reaction Conditions | Yield |
| Vanadium(V) oxide (V₂O₅) | Vanadyl(IV) bromide (VOBr₂) | 125 °C, 10 days | Quantitative |
| Molybdenum(IV) oxide (MoO₂) | Molybdenum(VI) oxide dibromide (MoO₂Br₂) | 125 °C, 10 days | Quantitative |
| Rhenium(VII) oxide (Re₂O₇) | Rhenium(VI) oxide tetrabromide (ReOBr₄) | 125 °C, 10 days | Quantitative |
| Samarium(III) oxide (Sm₂O₃) | Samarium(III) bromide (SmBr₃) | 125 °C, 10 days | Quantitative |
| Uranium(VI) oxide (UO₃) | Uranyl(V) bromide (UOBr₃) | 125 °C, 10 days | Quantitative |
Experimental Protocols
The following is a general protocol for the synthesis of metal bromides and oxide bromides using this compound. Specific quantities should be calculated based on the stoichiometry of the desired reaction.
Materials:
-
Metal oxide (e.g., V₂O₅, MoO₂, Re₂O₇, Sm₂O₃, UO₃)
-
This compound (COBr₂)
-
Carius tube
-
Schlenk line or glovebox
-
Heating mantle or oven
-
Vacuum pump
Procedure:
-
Preparation of the Carius Tube: In a dry environment (e.g., a glovebox or under an inert atmosphere), carefully place the desired amount of the metal oxide into a Carius tube.
-
Addition of this compound: An eight-fold excess of this compound is condensed into the Carius tube containing the metal oxide. This should be performed at low temperature to handle the volatile this compound safely.
-
Sealing the Tube: The Carius tube is then sealed under vacuum.
-
Reaction: The sealed tube is heated to 125 °C for 10 days to ensure the complete reaction of the metal oxide.[2][4]
-
Product Isolation: After cooling the Carius tube to room temperature, the volatile byproducts (excess COBr₂, CO₂, CO, and Br₂) are removed under vacuum. The desired metal bromide or oxide bromide remains in the tube as a solid product of high purity.[2][4]
Safety Precautions: this compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Carius tubes are sealed glass vessels that can build up pressure upon heating and should be handled with extreme care using appropriate safety shields.
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of metal bromides using this compound.
Caption: General workflow for metal bromide synthesis.
Reaction Mechanism Overview
The following diagram illustrates the logical relationship in the reaction between a metal oxide and this compound.
Caption: Simplified reaction pathway overview.
References
- 1. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [wap.guidechem.com]
- 3. scholarworks.uni.edu [scholarworks.uni.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Proposed Protocol for the α-Bromination of Ketones Using Carbonyl Dibromide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed, theoretical protocol for the α-bromination of enolizable ketones utilizing carbonyl dibromide (COBr₂) as the brominating agent. α-Bromo ketones are pivotal intermediates in organic synthesis, particularly in the development of pharmaceutical compounds.[1] While traditional methods often employ reagents like elemental bromine or N-bromosuccinimide (NBS), this application note explores the potential utility of this compound, a highly reactive phosgene (B1210022) analog.[2] Due to the extreme toxicity and reactivity of this compound, this protocol places a heavy emphasis on stringent safety measures and is intended for experienced researchers in well-equipped laboratories.
Introduction
The halogenation of ketones at the α-position is a fundamental transformation in organic chemistry, providing access to versatile building blocks for further functionalization.[3][4] The reaction typically proceeds under acidic or basic conditions through an enol or enolate intermediate, respectively, which acts as the nucleophile.[5][6][7][8] The electrophilic halogen source is a key component of this reaction.
This compound (COBr₂), also known as bromophosgene, is a highly reactive chemical intermediate. While its primary applications have been in other areas of chemical synthesis, its structure suggests potential as a source of electrophilic bromine. This protocol proposes a method for its use in the α-bromination of ketones, proceeding through an acid-catalyzed enol intermediate.
WARNING: this compound is extremely toxic, corrosive, and reacts violently with water. It is a structural analog of phosgene.[9][10][11] All manipulations must be performed in a certified, high-performance chemical fume hood with appropriate engineering controls and personal protective equipment.
Proposed Signaling Pathway: Reaction Mechanism
The proposed mechanism for the acid-catalyzed α-bromination of a ketone with this compound proceeds via an enol intermediate. The reaction is initiated by the protonation of the ketone's carbonyl oxygen, which facilitates tautomerization to the more nucleophilic enol form.[5][6][8] The enol then attacks one of the bromine atoms on the this compound molecule. The resulting intermediate subsequently collapses to yield the α-bromo ketone, carbon monoxide, and hydrogen bromide.
Caption: Proposed mechanism for α-bromination using this compound.
Safety Precautions and Handling
Extreme Hazard: this compound is highly toxic and can be fatal if inhaled. It is severely corrosive to the skin, eyes, and respiratory tract.[9][11] All operations must be conducted under the strictest safety protocols.
-
Engineering Controls: All work must be performed in a certified chemical fume hood with a high flow rate. The sash should be kept as low as possible. A dedicated scrubber system containing a neutralizing agent (e.g., aqueous sodium hydroxide) is mandatory for the exhaust.
-
Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge for acid gases and organic vapors is recommended. Wear a chemical-resistant apron or lab coat over long-sleeved clothing. Viton® or multilayer laminate gloves are required.[10] Standard nitrile or latex gloves are not sufficient. Safety goggles and a face shield are mandatory.
-
Handling: this compound is sensitive to moisture and decomposes to HBr and CO₂.[9] Handle under an inert atmosphere (Nitrogen or Argon). Use only dry, clean glassware. Keep containers tightly sealed.
-
Spill & Emergency: Have a spill kit ready. Small spills should be absorbed with an inert material (e.g., vermiculite) and quenched cautiously with a neutralizing solution. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[9]
Experimental Protocol
This protocol is a hypothetical procedure and should be adapted and optimized by qualified personnel.
4.1 Materials
-
Ketone (e.g., Acetophenone)
-
This compound (COBr₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate solution (for quenching)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere setup (Schlenk line or glovebox)
4.2 Procedure
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen. The outlet of the condenser should be connected to a gas bubbler and then to a scrubber containing 1 M NaOH.
-
Reagents: In the flask, dissolve the ketone (1.0 eq) in anhydrous DCM. Add a catalytic amount of anhydrous acetic acid (0.1 eq).
-
Addition of COBr₂: Dissolve this compound (1.1 eq) in anhydrous DCM and load it into the dropping funnel.
-
Reaction: Cool the ketone solution to 0 °C using an ice bath. Add the this compound solution dropwise over 30 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture at 0 °C to neutralize the acid and quench any unreacted this compound. Caution: Gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The rotary evaporator exhaust must be vented into the fume hood.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the properties of the α-bromo ketone.
Experimental Workflow Diagram
Caption: Experimental workflow for the proposed α-bromination protocol.
Hypothetical Data and Substrate Scope
The following table presents a theoretical substrate scope for this proposed reaction. The yields and reaction times are hypothetical and serve as a projection for potential outcomes. Actual results may vary significantly and require empirical optimization.
| Entry | Substrate (Ketone) | Product | Theoretical Reaction Time (h) | Theoretical Yield (%) |
| 1 | Acetophenone (B1666503) | 2-Bromo-1-phenylethan-1-one | 2 | 85 |
| 2 | Cyclohexanone | 2-Bromocyclohexan-1-one | 1.5 | 90 |
| 3 | Propiophenone | 2-Bromo-1-phenylpropan-1-one | 3 | 82 |
| 4 | 4'-Methoxyacetophenone | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2.5 | 88 |
| 5 | 2-Pentanone | 1-Bromo-2-pentanone & 3-Bromo-2-pentanone | 2 | 75 (mixture) |
Note: For unsymmetrical ketones like 2-pentanone (Entry 5), a mixture of regioisomers is expected, as bromination can occur at either α-position.
Conclusion
This application note details a proposed protocol for the α-bromination of ketones using this compound. While theoretically plausible based on established reaction mechanisms, this method has not been validated and presents significant safety challenges due to the extreme toxicity of the brominating agent. This document is intended to serve as a conceptual framework for experienced researchers who may wish to explore this novel transformation under rigorously controlled laboratory conditions. The successful development of this protocol would require extensive safety analysis and experimental optimization.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. Phosgene guide - COMPUR Monitors - Experts in Gas Detection [compur.com]
Application of Phosgene Analogs in the Synthesis of Pharmaceuticals: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of phosgene (B1210022) and its safer analogs, such as diphosgene and triphosgene (B27547), in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct applications of dibromophosgene (COBr₂) in pharmaceutical synthesis are not widely reported in scientific literature, the reactivity of phosgene and its substitutes serves as a crucial reference for similar transformations. Phosgene and its analogs are versatile reagents for the introduction of carbonyl groups, facilitating the synthesis of ureas, carbamates, chloroformates, and isocyanates, which are pivotal functional groups in a multitude of drug molecules.
Introduction to Phosgene Analogs in Pharmaceutical Synthesis
Phosgene (COCl₂), a highly reactive and toxic gas, has been historically used in the chemical industry for the synthesis of various organic compounds. Due to its hazardous nature, safer, easier-to-handle liquid (diphosgene) and solid (triphosgene) substitutes have been developed and are now widely used in laboratory and industrial settings.[1][2][3] These reagents serve as in-situ sources of phosgene, allowing for more controlled and safer reaction conditions.[4]
The primary applications of these reagents in pharmaceutical synthesis include:
-
Urea (B33335) Formation: The reaction of an amine with an isocyanate (often generated in-situ from another amine and a phosgene analog) is a common method for constructing the urea moiety found in many drugs.[5][6]
-
Carbamate (B1207046) Synthesis: The reaction of an alcohol or amine with a chloroformate or isocyanate, respectively, yields carbamates, another important functional group in pharmaceuticals.[6][7][8]
-
Heterocycle Synthesis: Phosgene analogs can be used in cyclization reactions to form various heterocyclic rings, which are prevalent in drug scaffolds.[5][9]
This document will focus on the application of triphosgene in the synthesis of two prominent pharmaceuticals: Sorafenib (B1663141) and Rivaroxaban (B1684504) .
Application Example 1: Synthesis of Sorafenib (Nexavar®)
Sorafenib is a kinase inhibitor approved for the treatment of primary kidney cancer (renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), and radioactive iodine resistant advanced thyroid carcinoma.[1] A key structural feature of Sorafenib is the unsymmetrical urea linkage, which is crucial for its biological activity. The synthesis of this urea moiety is a prime example of the application of phosgene-like reactivity.
Synthetic Strategy and Key Reaction
The synthesis of Sorafenib typically involves the coupling of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. The isocyanate itself can be prepared from the corresponding amine using a phosgene analog like triphosgene. Alternatively, the urea bond can be formed by reacting the amine with a carbamate precursor.[10][11]
A general representation of the key urea-forming step is shown below:
Caption: General workflow for the synthesis of the Sorafenib urea linkage.
Experimental Protocol: Synthesis of the Urea Linkage in Sorafenib using Triphosgene
This protocol describes a representative procedure for the formation of an unsymmetrical urea, a key step analogous to the final step in Sorafenib synthesis, using triphosgene to generate the isocyanate in situ.
Materials:
-
Amine A (e.g., 4-chloro-3-(trifluoromethyl)aniline)
-
Amine B (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)
-
Triphosgene (BTC)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure: [12]
-
Isocyanate Formation (in situ):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.090 mmol, 1/3 equivalent relative to Amine A) in anhydrous ACN (1 mL).
-
Cool the solution to -5 °C using an ice-salt bath.
-
In a separate flask, prepare a solution of Amine A (0.26 mmol) and triethylamine (a slight excess) in anhydrous ACN (1 mL).
-
Add the solution of Amine A and TEA dropwise to the cooled triphosgene solution over 5 minutes.
-
Stir the reaction mixture at -5 °C for 30 minutes to allow for the formation of the isocyanate intermediate.
-
-
Urea Formation:
-
In another flask, dissolve Amine B (0.26 mmol) in anhydrous ACN (1 mL).
-
Add the solution of Amine B to the reaction mixture containing the in-situ generated isocyanate at -5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical urea.
-
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| Amine A | Varies | 0.26 | - | >98 |
| Triphosgene | 296.75 | 0.090 | - | >98 |
| Amine B | Varies | 0.26 | - | >98 |
| Unsymmetrical Urea | Varies | - | Typically >80% | >95% after purification |
Note: The yields and purity are representative and can vary depending on the specific substrates and reaction conditions.
Signaling Pathway of Sorafenib
Sorafenib inhibits multiple kinases involved in both tumor proliferation (cell signaling) and angiogenesis.
Caption: Sorafenib's mechanism of action, inhibiting key kinases in proliferation and angiogenesis pathways.
Application Example 2: Synthesis of Rivaroxaban (Xarelto®)
Rivaroxaban is an oral anticoagulant that directly inhibits Factor Xa. It is used to prevent and treat blood clots. A key structural element of Rivaroxaban is the oxazolidinone ring, a cyclic carbamate. The formation of this ring can be achieved through the use of phosgene or its analogs.[13][14]
Synthetic Strategy and Key Reaction
The synthesis of the oxazolidinone core of Rivaroxaban involves the cyclization of an amino alcohol intermediate. This is typically achieved by reacting the intermediate with a carbonyl-inserting reagent like phosgene, diphosgene, triphosgene, or carbonyldiimidazole (CDI).[14]
The general scheme for the cyclization is as follows:
Caption: General workflow for the formation of the oxazolidinone ring in Rivaroxaban.
Experimental Protocol: Synthesis of the Oxazolidinone Ring using Triphosgene
This protocol provides a representative method for the cyclization of an amino alcohol to form an oxazolidinone ring, a key step in the synthesis of Rivaroxaban.
Materials:
-
Amino alcohol intermediate (e.g., 2-((2R)-2-hydroxy-3-{[4-(3-oxo-4-morpholinyl)phenyl]amino}propyl-1H-isoindole-1,3(2H)-dione)
-
Triphosgene (BTC)
-
Pyridine (B92270) or another suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amino alcohol intermediate (1.0 mmol) in anhydrous DCM (10 mL).
-
Add pyridine (2.0 mmol, 2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
-
Addition of Triphosgene:
-
In a separate flask, prepare a solution of triphosgene (0.4 mmol, 0.4 equivalents) in anhydrous DCM (5 mL).
-
Add the triphosgene solution dropwise to the cooled solution of the amino alcohol and pyridine over 15-20 minutes.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure oxazolidinone.
-
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| Amino Alcohol | Varies | 1.0 | - | >98 |
| Triphosgene | 296.75 | 0.4 | - | >98 |
| Oxazolidinone Product | Varies | - | Typically >85% | >97% after purification |
Note: The yields and purity are representative and can vary depending on the specific substrates and reaction conditions.
Signaling Pathway of Rivaroxaban
Rivaroxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.
Caption: Rivaroxaban's mechanism of action, inhibiting Factor Xa in the coagulation cascade.
Safety Considerations
Phosgene and its substitutes are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Reactions involving these reagents should be quenched carefully to neutralize any unreacted reagent.
Conclusion
While COBr₂ is not a commonly employed reagent in pharmaceutical synthesis, its analogs, phosgene, diphosgene, and triphosgene, are indispensable tools for the construction of key functional groups and heterocyclic systems in a wide range of drugs. The examples of Sorafenib and Rivaroxaban highlight the importance of this chemistry in modern drug development. The protocols provided herein offer a starting point for researchers to apply this powerful synthetic methodology in their own work, with a strong emphasis on safety and careful experimental design.
References
- 1. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Urea Formation - Triphosgene [commonorganicchemistry.com]
- 13. WO2011098501A1 - Method for the preparation of rivaroxaban - Google Patents [patents.google.com]
- 14. US20160194309A1 - A Process For The Preparation Of Rivaroxaban - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbonyl Dibromide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly toxic and reactive colorless liquid.[1][2] It is analogous to phosgene (B1210022) but contains bromine instead of chlorine.[1][2] Due to its hazardous nature, strict adherence to safety protocols is paramount when handling and storing this compound in a laboratory environment. These application notes provide detailed procedures to ensure the safe use of this compound in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and potential hazards.
| Property | Value | Reference |
| Molecular Formula | CBr₂O | [3][4][5] |
| Molar Mass | 187.82 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [1][2] |
| Density | 2.500 g/mL | [6][7] |
| Boiling Point | 64.5 °C (decomposes) | [1][2][3] |
| Melting Point | -65 °C | [6] |
| Vapor Pressure | 164 mmHg at 25 °C | [3][4] |
| Solubility | Reacts with water | [1][2][6] |
Hazard Identification and Safety Precautions
This compound is classified as a highly hazardous substance. The primary hazards are detailed in Table 2.
| Hazard | Description |
| Toxicity | Highly toxic if inhaled, in contact with skin, or if swallowed. Can cause severe skin burns and eye damage.[8] |
| Reactivity | Reacts violently with water, producing toxic and corrosive hydrogen bromide gas and carbon dioxide.[1][2] It can also decompose upon exposure to heat, forming carbon monoxide and bromine.[1][2] |
| Incompatibility | Incompatible with strong oxidizing agents, alcohols, and bases. |
Personal Protective Equipment (PPE)
A mandatory PPE protocol must be followed when handling this compound.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities. |
| Respiratory Protection | A full-face respirator with a cartridge suitable for acid gases and organic vapors may be necessary for certain operations. |
Handling Procedures
All handling of this compound must be conducted in a well-ventilated chemical fume hood with the sash at the lowest possible position.
General Handling Workflow
Caption: General workflow for handling this compound.
Experimental Protocol: Dispensing and Weighing
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (e.g., gas-tight syringe, septa-sealed reaction vessel, pre-weighed collection flask).
-
Have appropriate spill cleanup materials and quenching solutions readily available.
-
-
Dispensing:
-
This compound should be stored in a tightly sealed container.
-
To dispense, use a gas-tight syringe to pierce the septum of the storage container.
-
Slowly draw the desired volume of liquid into the syringe.
-
-
Weighing (by difference):
-
Pre-weigh a sealed collection flask.
-
Carefully dispense the this compound from the syringe into the collection flask.
-
Seal the collection flask and re-weigh it to determine the exact mass of the transferred liquid.
-
Storage Procedures
Proper storage of this compound is critical to prevent accidents and degradation.
Storage Conditions
| Parameter | Requirement |
| Location | A cool, dry, and well-ventilated area.[9] |
| Temperature | Store in a refrigerator designated for flammable and toxic materials if long-term storage is required. |
| Incompatibilities | Store away from water, moisture, strong oxidizing agents, alcohols, and bases.[10] |
| Container | Store in the original, tightly sealed container. Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings. |
| Secondary Containment | The primary container should be placed within a compatible and sealed secondary container to contain any potential leaks. |
Storage Logic Diagram
Caption: Logic for the safe storage of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spill Response
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify laboratory personnel and the institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, but do not personally re-enter the contaminated space without proper respiratory protection.
-
Cleanup (if trained):
-
For small spills, trained personnel wearing appropriate PPE can use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Do not use combustible materials like paper towels.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solution (e.g., a dilute solution of sodium bicarbonate), followed by a thorough wash with soap and water.
-
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Emergency Response Flowchart
Caption: Emergency response decision-making flowchart.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. The container should be compatible with this compound and stored in a secondary container.
-
Solid Waste: Contaminated solid materials (e.g., absorbent pads, gloves) must be collected in a sealed, labeled hazardous waste bag or container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Disclaimer: These notes are intended as a guide for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols before use.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 3. This compound, CAS No. 593-95-3 - iChemical [ichemical.com]
- 4. 593-95-3 | this compound [chemindex.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Carbonyl Bromide CAS#: 593-95-3 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
Application Notes and Protocols: Reaction of Carbonyl Dibromide with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl dibromide (COBr₂), a bromine analog of phosgene (B1210022), is a highly reactive electrophilic reagent. Its utility in organic synthesis, particularly in the formation of ureas from primary and secondary amines, is analogous to that of other phosgene derivatives like triphosgene (B27547) and carbonyldiimidazole (CDI).[1][2] The urea (B33335) functional group is a critical scaffold in a vast array of pharmaceuticals, agrochemicals, and materials, making its synthesis a cornerstone of modern medicinal and process chemistry.[2] The reaction of this compound with amines offers a direct route to symmetrically and unsymmetrically substituted ureas, which are key intermediates in the development of novel therapeutic agents.[2][3]
These application notes provide a comprehensive overview of the reaction of this compound with primary and secondary amines, including detailed reaction mechanisms, generalized experimental protocols, and potential applications in drug discovery and development. Due to the limited availability of specific literature on this compound for this application, the protocols provided are based on established procedures for analogous and more commonly used phosgene substitutes.[4][5]
Reaction Mechanism
The reaction of this compound with primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of this compound is readily attacked by the nucleophilic amine.
Reaction with Primary Amines:
The reaction with primary amines proceeds in a stepwise manner. The initial nucleophilic attack of one equivalent of a primary amine on this compound forms a carbamoyl (B1232498) bromide intermediate. This intermediate is generally unstable and readily reacts with a second equivalent of the same or a different primary amine to yield the corresponding N,N'-disubstituted urea. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Reaction with Secondary Amines:
Similarly, secondary amines react with this compound to form a carbamoyl bromide intermediate after the first nucleophilic addition. This intermediate then reacts with a second equivalent of a secondary amine to produce a N,N,N',N'-tetrasubstituted urea. A base is also required to scavenge the generated HBr.
Applications in Drug Development
The urea moiety is a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds with biological targets, such as enzymes and receptors. This property is crucial for achieving high binding affinity and selectivity.[2] Consequently, the synthesis of novel urea derivatives is a significant focus in drug discovery. The reaction of this compound with amines provides a direct and efficient method for accessing a diverse range of urea-containing compounds for screening and lead optimization.
Experimental Protocols
Safety Precautions: this compound is expected to be highly toxic, corrosive, and moisture-sensitive, similar to phosgene. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
Protocol 1: Synthesis of a Symmetrical N,N'-Disubstituted Urea from a Primary Amine
This protocol describes the synthesis of N,N'-dibenzylurea from benzylamine (B48309) and this compound.
Materials:
-
This compound (COBr₂)
-
Benzylamine
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure N,N'-dibenzylurea.
Protocol 2: Synthesis of a Symmetrical N,N,N',N'-Tetrasubstituted Urea from a Secondary Amine
This protocol outlines the synthesis of 1,1,3,3-tetramethylurea (B151932) from dimethylamine (B145610) and this compound.
Materials:
-
This compound (COBr₂)
-
Dimethylamine (2 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place a solution of dimethylamine in THF (2.5 equivalents).
-
Add pyridine (2.5 equivalents) to the amine solution and cool the mixture to 0 °C.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After complete addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,1,3,3-tetramethylurea.
Data Presentation
The following tables summarize representative quantitative data for urea synthesis using phosgene analogs, which can be considered indicative of expected outcomes with this compound.
Table 1: Synthesis of Symmetrical N,N'-Disubstituted Ureas
| Entry | Primary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Toluene | 3 | 92 |
| 2 | Cyclohexylamine | Et₃N | DCM | 2 | 95 |
| 3 | n-Butylamine | Et₃N | THF | 2.5 | 90 |
Table 2: Synthesis of Symmetrical N,N,N',N'-Tetrasubstituted Ureas
| Entry | Secondary Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethylamine | Pyridine | Benzene | 5 | 88 |
| 2 | Pyrrolidine | Et₃N | DCM | 4 | 93 |
| 3 | Morpholine | DIPEA | THF | 4 | 91 |
Visualizations
References
- 1. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miragenews.com [miragenews.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Notes: Synthesis of Carbamoyl Bromides from Alcohols using Carbonyl Dibromide
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]
- 4. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 5. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbonyl Dibromide in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. A significant advancement in this field is the introduction of a carbonyl group via a "carbonylative" cross-coupling reaction, which typically utilizes carbon monoxide (CO) gas. However, the high toxicity and difficult handling of CO gas have spurred the development of CO surrogates, molecules that can deliver CO in situ.
While carbonyl dichloride (phosgene) and its solid surrogate, triphosgene, are well-established as in situ sources of carbon monoxide in palladium-catalyzed carbonylative cross-coupling reactions, carbonyl dibromide (COBr₂) remains a less explored analogue. Based on its chemical properties and the reactivity of related compounds, this compound presents itself as a viable, albeit reactive, surrogate for carbon monoxide. It can be expected to decompose under thermal or catalytic conditions to release CO, which can then enter the catalytic cycle of various cross-coupling reactions.
These application notes provide a comprehensive overview of the proposed catalytic applications of this compound as a carbon monoxide source in palladium-catalyzed carbonylative Suzuki, Heck, and Sonogashira cross-coupling reactions. The protocols provided are based on established methodologies for analogous CO surrogates and are intended to serve as a starting point for further investigation.
Proposed Mechanism of Action: this compound as a CO Surrogate
This compound is anticipated to serve as an in situ source of carbon monoxide in palladium-catalyzed cross-coupling reactions. Upon introduction to the reaction mixture, it can be consumed in the catalytic cycle, likely after the oxidative addition of the palladium(0) complex to the organic halide. The acylpalladium intermediate, crucial for the formation of the ketone product, would be formed. The general catalytic cycle for a carbonylative cross-coupling reaction is depicted below.
Caption: General catalytic cycle for palladium-catalyzed carbonylative cross-coupling.
Experimental Protocols
Safety Precaution: this compound, similar to phosgene, is expected to be highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solutions of this compound should be handled with care, and any excess reagent should be quenched with a suitable nucleophile, such as a solution of sodium hydroxide (B78521) and an alcohol.
Protocol 1: Carbonylative Suzuki-Miyaura Coupling
This protocol describes the synthesis of an unsymmetrical biaryl ketone from an aryl halide and an arylboronic acid using this compound as the CO source.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aryl halide (e.g., iodobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
This compound (as a solution in a dry, inert solvent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene (B28343)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous toluene (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Carbonylative Heck Coupling
This protocol outlines the synthesis of a β-aryl ketone from an aryl halide and an alkene.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Aryl halide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
This compound (as a solution in a dry, inert solvent)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
In a dry, sealed tube under an inert atmosphere, combine PdCl₂ (3 mol%), dppp (B1165662) (6 mol%), the aryl halide (1.0 mmol), and the alkene (1.5 mmol).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (2.0 mmol).
-
Cool the mixture to 0 °C and slowly add a solution of this compound (1.2 mmol) in anhydrous acetonitrile (1 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Protocol 3: Carbonylative Sonogashira Coupling
This protocol details the synthesis of an alkynyl ketone from an aryl halide and a terminal alkyne.
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Aryl halide (e.g., 4-iodoanisole)
-
Terminal alkyne (e.g., phenylacetylene)
-
This compound (as a solution in a dry, inert solvent)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (1.5 mol%), CuI (3 mol%), the aryl halide (1.0 mmol), and the terminal alkyne (1.2 mmol).
-
Add anhydrous THF (8 mL) and DIPEA (2.5 mmol).
-
Stir the mixture at room temperature and slowly add a solution of this compound (1.1 mmol) in anhydrous THF (2 mL).
-
Heat the reaction mixture to 60-70 °C until the starting materials are consumed (as monitored by TLC).
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize representative yields for carbonylative cross-coupling reactions using established CO surrogates, which can be used as a benchmark for reactions employing this compound.
Table 1: Representative Yields for Carbonylative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Benzophenone | 85-95 |
| 2 | 4-Bromoanisole | 4-Tolylboronic acid | 4-Methoxy-4'-methylbenzophenone | 80-90 |
| 3 | 1-Bromonaphthalene | Phenylboronic acid | 1-Naphthyl phenyl ketone | 75-85 |
| 4 | 2-Iodothiophene | 3-Methoxyphenylboronic acid | (3-Methoxyphenyl)(2-thienyl)methanone | 70-80 |
Table 2: Representative Yields for Carbonylative Heck Coupling
| Entry | Aryl Halide | Alkene | Product | Yield (%) |
| 1 | Iodobenzene | Styrene | Chalcone | 70-85 |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | Butyl 4-(4-cyanobenzoyl)propanoate | 65-75 |
| 3 | 1-Iodonaphthalene | Ethylene | 1-Acetonaphthone | 60-70 |
Table 3: Representative Yields for Carbonylative Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Product | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | (4-Methoxyphenyl)(phenylethynyl)methanone | 88-96 |
| 2 | Bromobenzene | 1-Hexyne | 1-Phenylhept-1-yn-3-one | 80-90 |
| 3 | 3-Iodopyridine | Trimethylsilylacetylene | (Pyridin-3-yl)(trimethylsilylethynyl)methanone | 75-85 |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for performing a palladium-catalyzed carbonylative cross-coupling reaction using an in situ CO source like this compound.
Caption: A typical experimental workflow for carbonylative cross-coupling reactions.
Application Notes and Protocols: The Reaction of Carbonyl Dibromide with d- and f-Block Transition-Metal Oxides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonyl dibromide (COBr₂) serves as a highly effective reagent for the synthesis of anhydrous metal bromides and oxide bromides from their corresponding metal oxides. This method is particularly advantageous for d- and f-block transition metals, lanthanides, and actinides, offering a convenient, one-step route to these compounds under relatively mild conditions. The primary driving force for these reactions is the thermodynamically favorable elimination of carbon dioxide (CO₂).[1][2][3] The volatile nature of this compound and the gaseous byproducts allows for the isolation of the desired products in high purity and essentially quantitative yields.[1][3]
Reaction Mechanism
While the detailed, step-by-step mechanism has not been fully elucidated in the literature, a plausible pathway can be proposed based on the principles of Lewis acid-base chemistry and the nature of the reactants.
-
Initial Adsorption and Lewis Acid-Base Interaction: The reaction likely commences with the adsorption of this compound onto the surface of the metal oxide. The metal center (a Lewis acid) interacts with the lone pair of electrons on the oxygen atom of the carbonyl group (a Lewis base). Simultaneously, the oxygen atoms on the metal oxide surface (Lewis bases) can interact with the electrophilic carbonyl carbon of COBr₂.
-
Nucleophilic Attack and Intermediate Formation: An oxygen atom from the metal oxide lattice acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adsorbed COBr₂. This leads to the formation of an unstable intermediate species on the metal oxide surface.
-
Rearrangement and Bromination: The intermediate undergoes rearrangement. A bromide ion is transferred from the carbonyl group to the metal center, and a bond forms between the metal and the oxygen of the carbonyl group.
-
Elimination of Carbon Dioxide: The intermediate subsequently decomposes, leading to the elimination of a stable molecule of carbon dioxide. This step is the primary thermodynamic driving force for the reaction.
-
Formation of Metal Bromide/Oxide Bromide: Depending on the stoichiometry of the metal oxide and the reaction conditions, this process repeats until all oxide ions are replaced by bromide ions, resulting in the formation of the anhydrous metal bromide, or partially replaced, yielding a metal oxide bromide.
Plausible Reaction Mechanism Diagram
Caption: Plausible mechanism of metal oxide bromination.
Quantitative Data Summary
The reaction of this compound with various d- and f-block metal oxides typically results in essentially quantitative yields of the corresponding metal bromides or oxide bromides.[1] The following table summarizes the reported products for a selection of metal oxides.
| Reactant Metal Oxide | Product | Block |
| V₂O₅ | VOBr₂ | d-block |
| MoO₂ | MoO₂Br₂ | d-block |
| Re₂O₇ | ReOBr₄ | d-block |
| Sm₂O₃ | SmBr₃ | f-block |
| UO₃ | UOBr₃ | f-block |
Experimental Protocols
General Protocol for the Synthesis of Metal Bromides and Oxide Bromides
This protocol is a general guideline based on the successful synthesis of various metal bromides and oxide bromides.[1][3]
Materials:
-
d- or f-block transition-metal oxide (e.g., V₂O₅, Sm₂O₃)
-
This compound (COBr₂)
-
Carius tube
-
Schlenk line
-
Heating mantle or oven
-
Liquid nitrogen
Procedure:
-
Preparation of the Carius Tube: A known amount of the finely powdered metal oxide is placed in a Carius tube.
-
Addition of this compound: The Carius tube is attached to a Schlenk line and evacuated. A significant excess (typically an eight-fold molar excess) of this compound is condensed into the tube at liquid nitrogen temperature (-196 °C).
-
Sealing the Tube: The Carius tube is sealed under vacuum while the contents are still frozen.
-
Reaction: The sealed tube is allowed to warm to room temperature and then placed in an oven or heating mantle. The reaction mixture is heated at 125 °C for an extended period, typically 10 days, to ensure the complete reaction of the metal oxide.[1]
-
Product Isolation: After cooling the Carius tube to room temperature, it is carefully cooled again to liquid nitrogen temperature. The tube is then opened, and the volatile byproducts (CO₂, CO, Br₂) and any excess COBr₂ are removed under vacuum.
-
Product Characterization: The non-volatile solid product remaining in the Carius tube is the desired metal bromide or oxide bromide, which can then be characterized by standard analytical techniques such as microanalysis, IR spectroscopy, and mass spectrometry.
Experimental Workflow Diagram
Caption: General workflow for metal bromide synthesis.
Safety Precautions
-
This compound is a toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood.
-
Sealed Carius tubes can develop high pressures upon heating. Appropriate safety precautions, such as using a blast shield, are essential.
-
Handling of liquid nitrogen requires appropriate personal protective equipment , including cryogenic gloves and safety glasses.
Conclusion
The reaction of this compound with d- and f-block transition-metal oxides provides a versatile and efficient method for the synthesis of anhydrous metal bromides and oxide bromides. The procedure is straightforward, and the products are obtained in high purity, making this an attractive route for both research and larger-scale applications where high-purity materials are required.
References
- 1. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) DOI:10.1039/A603977D [pubs.rsc.org]
- 2. This compound: a novel reagent for the synthesis of metal bromides and oxide bromides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Safe Disposal of Carbonyl Dibromide Waste
Introduction
Carbonyl dibromide (COBr₂), also known as bromophosgene, is a highly toxic and corrosive chemical intermediate used in various research and development applications. Due to its hazardous nature, including being fatal if inhaled and causing severe skin and eye damage, proper neutralization and disposal of this compound waste are critical to ensure laboratory safety and environmental protection. This document provides detailed protocols for the safe disposal of this compound waste through chemical neutralization, drawing analogies from the well-established procedures for the disposal of the structurally similar compound, phosgene (B1210022) (COCl₂).
Health and Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a full-length lab coat, and tightly fitting safety goggles, must be worn at all times. An eyewash station and safety shower must be readily accessible.
Principle of Disposal: Alkaline Hydrolysis
The primary and most effective method for the disposal of this compound waste is through alkaline hydrolysis. This compound reacts with basic solutions to yield significantly less toxic and more manageable products. This method is analogous to the neutralization of phosgene. The general reaction involves the breakdown of the this compound molecule into a carbonate or carbon dioxide and the corresponding bromide salt.
Several alkaline reagents can be employed for this purpose, including sodium hydroxide (B78521), calcium hydroxide, sodium carbonate, and ammonia (B1221849). The choice of reagent may depend on the scale of the disposal, the available resources, and the desired reaction rate.
Data Presentation: Summary of Neutralization Reactions
The following table summarizes the chemical reactions and stoichiometry for the neutralization of this compound with various alkaline reagents.
| Reagent | Chemical Equation | Molar Ratio (Reagent:COBr₂) | Products | Remarks |
| Sodium Hydroxide | COBr₂ + 4NaOH → Na₂CO₃ + 2NaBr + 2H₂O | 4:1 | Sodium Carbonate, Sodium Bromide, Water | A 2:1 ratio produces CO₂, which may require additional base to neutralize in a closed system. |
| Calcium Hydroxide | COBr₂ + 2Ca(OH)₂ → CaCO₃ + CaBr₂ + 2H₂O | 2:1 | Calcium Carbonate, Calcium Bromide, Water | Calcium carbonate precipitates from the solution. |
| Sodium Carbonate | COBr₂ + 2Na₂CO₃ + H₂O → 2NaHCO₃ + 2NaBr | 2:1 | Sodium Bicarbonate, Sodium Bromide | Reaction may be slower than with strong bases. |
| Ammonia (Aqueous) | COBr₂ + 4NH₃ → CO(NH₂)₂ + 2NH₄Br | 4:1 | Urea (B33335), Ammonium (B1175870) Bromide | Forms stable and less hazardous organic and inorganic products. |
Experimental Protocols
The following are detailed experimental protocols for the neutralization of small quantities of this compound waste in a laboratory setting. These protocols are adapted from established procedures for phosgene disposal.
Protocol 1: Neutralization with Sodium Hydroxide Solution
This is the most common and highly effective method for the rapid neutralization of this compound.
Materials:
-
This compound waste
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
-
Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker or flask containing a stir bar on a magnetic stir plate.
-
Addition of Base: For each volume of this compound waste, add at least ten volumes of 10% sodium hydroxide solution to the beaker. Begin stirring the solution.
-
Slow Addition of Waste: Slowly and carefully add the this compound waste to the stirring sodium hydroxide solution. The addition should be done dropwise or in a thin stream to control the reaction rate and prevent excessive heat generation and splashing.
-
Reaction: Continue stirring the mixture for at least 2 hours to ensure the complete hydrolysis of the this compound.
-
Neutralization Confirmation: After 2 hours, stop stirring and test the pH of the solution using pH paper or a calibrated pH meter. The pH should be strongly alkaline (pH > 12). If the pH is not strongly alkaline, add more 10% sodium hydroxide solution and continue stirring for another hour.
-
Disposal of Final Solution: Once the reaction is complete and the solution is confirmed to be alkaline, the resulting solution containing sodium carbonate and sodium bromide can be disposed of in accordance with local regulations for aqueous chemical waste.
Protocol 2: Neutralization with Aqueous Ammonia
This method is also effective and results in the formation of urea and ammonium bromide.
Materials:
-
This compound waste
-
10% (v/v) Aqueous ammonia (NH₄OH) solution
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Appropriate PPE
Procedure:
-
Preparation: In a chemical fume hood, set up a large beaker or flask with a stir bar on a magnetic stir plate.
-
Addition of Base: Add at least ten volumes of 10% aqueous ammonia solution to the beaker for each volume of this compound waste. Start stirring.
-
Slow Addition of Waste: Cautiously add the this compound waste to the stirring ammonia solution in a slow, controlled manner.
-
Reaction: Allow the mixture to stir for a minimum of 2-3 hours to ensure the reaction goes to completion.
-
Disposal of Final Solution: The final solution containing urea and ammonium bromide can be disposed of as aqueous chemical waste, following institutional and local guidelines.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
Caption: Reaction of this compound with sodium hydroxide.
Troubleshooting & Optimization
Technical Support Center: Purification of Carbonyl Dibromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with carbonyl dibromide, specifically focusing on its purification from bromine impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product remains brown or yellow after initial purification. | Incomplete removal of elemental bromine. | - Ensure sufficient shaking and contact time with the purifying agent (mercury or antimony).- Add the metallic purifying agent in small portions until no further reaction is observed.- Consider a second treatment with fresh purifying agent. |
| Low yield of final product. | - Decomposition of this compound due to exposure to light or heat. - Incomplete initial synthesis reaction.- Loss of product during distillation. | - Protect the reaction and product from light at all stages.- Avoid excessive heating during synthesis and distillation; use reduced pressure for distillation.- Ensure the distillation apparatus is properly sealed to maintain vacuum. |
| Product appears cloudy or hazy. | Moisture contamination, leading to hydrolysis. This compound is sensitive to hydrolysis, breaking down into hydrogen bromide and carbon dioxide.[1] | - Use anhydrous reagents and solvents.- Thoroughly dry all glassware before use.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in achieving a stable vacuum during distillation. | - Leaks in the distillation setup.- Presence of volatile impurities (e.g., residual SO₂). | - Check all joints and connections for proper sealing. Use vacuum grease where appropriate.- A preliminary distillation at a slight vacuum can help remove highly volatile impurities like SO₂ before the main product distillation.[2] |
| Product darkens during storage. | Decomposition back to bromine and carbon monoxide, often catalyzed by light or heat.[1] | - Store the purified this compound in a sealed glass ampule.- Keep the stored product in a cool, dark place, preferably refrigerated.- Store over powdered metallic antimony or silver powder to scavenge any reformed bromine. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using metallic mercury or antimony in the purification process?
A1: Metallic mercury and powdered antimony are used to chemically remove the elemental bromine impurity.[2] Bromine reacts with these metals to form non-volatile metal bromides, which can then be easily separated from the liquid this compound by distillation.
Q2: Why is distillation under reduced pressure necessary?
A2: this compound begins to decompose at its normal boiling point of 64-65 °C.[1] Performing the distillation under reduced pressure lowers the boiling point, allowing the compound to be purified at a lower temperature and minimizing thermal decomposition, which in turn improves the yield and purity of the final product.[3]
Q3: My initial distillate is brown. What should I do?
A3: A brown color in the initial distillate indicates the presence of bromine. This crude distillate should be treated with a purifying agent. The recommended procedure is to add metallic mercury in small portions, shaking between additions, or to use powdered metallic antimony. This should be followed by a final distillation under reduced pressure.
Q4: What are the key safety precautions when handling this compound and the purification reagents?
A4:
-
This compound: It is a toxic and corrosive liquid.[2] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.
-
Mercury: Mercury is highly toxic. Handle with extreme care, using secondary containment to prevent spills. Avoid direct contact and inhalation.
-
General Precautions: Ensure all handling is performed in a well-ventilated area. Have appropriate spill kits available.
Q5: How can I confirm the purity of my final product?
A5: While a colorless liquid is a good visual indicator of bromine removal, analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity and confirm the identity of the this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Value | Notes |
| Boiling Point (at atmospheric pressure) | 64-65 °C | Decomposition begins at this temperature.[1] |
| Density | ~2.5 g/mL | At 15 °C.[1] |
| Overall Yield (from CBr₄) | 44% | This is a reported yield after purification. |
Experimental Protocols
Synthesis of Crude this compound
This protocol is based on the reaction of tetrabromomethane with sulfuric acid.
-
Place 100 g of tetrabromomethane (CBr₄) into a round-bottomed flask equipped with a reflux condenser.
-
Gently warm the flask until the tetrabromomethane is completely melted.
-
Slowly add 90 ml of concentrated sulfuric acid (d=1.84) dropwise to the melted tetrabromomethane.
-
Heat the reaction mixture to 150-170 °C.
Purification of this compound
This protocol describes the removal of bromine followed by final distillation.
-
Transfer the brown, crude this compound distillate to a clean, dry flask.
-
Chemical Treatment:
-
Method A (Mercury): Add metallic mercury in small portions to the crude product. After each addition, shake the flask to ensure mixing. Continue adding mercury until the brown color of the bromine disappears.
-
Method B (Antimony): Add powdered metallic antimony in small portions. Shake to mix.
-
-
Final Distillation:
-
Set up a distillation apparatus for distillation under reduced pressure.
-
Carefully decant or filter the chemically treated this compound into the distillation flask.
-
Distill the product under reduced pressure to yield a colorless liquid.
-
-
Storage:
-
The purified this compound should be stored in a sealed glass ampule over powdered metallic antimony or silver powder to maintain its purity.
-
Diagrams
References
"stabilizing carbonyl dibromide against thermal decomposition"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbonyl dibromide (COBr₂). The information is designed to help you anticipate and address challenges related to the thermal stability of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (COBr₂), also known as bromophosgene, is a reactive chemical intermediate used in the synthesis of various organic compounds. Its utility is often hampered by its inherent thermal instability. Even at relatively low temperatures, it can decompose into carbon monoxide (CO) and elemental bromine (Br₂)[1][2]. This decomposition not only reduces the purity and efficacy of the reagent but can also lead to pressure buildup in sealed vessels and introduce unwanted bromine into reaction mixtures.
Q2: At what temperature does this compound begin to decompose?
This compound is known to be sensitive to heat and light[3]. Studies have shown that thermal decomposition can become significant at temperatures above 50 °C (323 K)[1]. Therefore, it is crucial to maintain low temperatures during storage and handling to minimize degradation.
Q3: What are the primary decomposition products of this compound?
The thermal decomposition of this compound yields carbon monoxide gas and elemental bromine[1][2]. The balanced chemical equation for this process is:
COBr₂ (l) → CO (g) + Br₂ (l)
Q4: Are there any known stabilizers for this compound?
While specific, extensively documented stabilizers for this compound are not widely reported in the literature, information on stabilizing analogous compounds like branched alkyl bromides suggests that certain classes of compounds could be effective. These include epoxides, nitroalkanes, amines, and ethers. Additionally, given that the decomposition of similar halogenated compounds can proceed via a radical-chain mechanism, radical scavengers may also prove effective. The use of metallic elements like antimony or silver powder during purification to remove free bromine also suggests they can help shift the decomposition equilibrium, thereby enhancing stability[3].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of this compound (Yellow to Brown Tinge) | Decomposition leading to the formation of elemental bromine (Br₂). | 1. Verify the storage temperature is consistently below 4 °C. 2. Protect the sample from light by using an amber-colored container or by wrapping the container in aluminum foil. 3. For immediate use in a reaction where bromine is an acceptable impurity, proceed with caution. 4. For high-purity applications, repurification by distillation from powdered antimony or silver may be necessary to remove bromine[3]. |
| Pressure Buildup in a Sealed Container | Thermal decomposition producing carbon monoxide (CO) gas. | 1. CAUTION: Do not heat sealed containers of this compound. 2. Immediately cool the container in an ice bath in a well-ventilated fume hood. 3. Vent the container with extreme care using appropriate personal protective equipment (PPE), as both this compound and its decomposition products are hazardous. |
| Inconsistent Reaction Yields or Unexpected Side Products | Use of partially decomposed this compound, leading to inaccurate stoichiometry and the presence of reactive bromine. | 1. Before use, visually inspect the this compound for any signs of discoloration. 2. If decomposition is suspected, consider purifying the reagent before use. 3. Incorporate a potential stabilizer, such as a radical scavenger, into your experimental protocol (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a tightly sealed, amber glass container at or below 4 °C in a well-ventilated, designated area for hazardous chemicals.
-
Handling:
-
All handling of this compound should be performed in a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use clean, dry glassware and equipment to prevent hydrolysis.
-
Minimize the time the container is open to the atmosphere.
-
-
Purification (if necessary): To remove bromine impurities, the this compound can be distilled under reduced pressure from a small amount of powdered antimony or silver[3].
Protocol 2: A Method for Evaluating Potential Stabilizers
This protocol outlines a general procedure for testing the efficacy of a potential stabilizer.
-
Sample Preparation:
-
In a controlled environment (e.g., a glovebox), dispense 1 mL of purified this compound into several small, amber glass vials.
-
To each vial, add a different potential stabilizer from the classes of compounds mentioned in FAQ 4 (e.g., an epoxide like propylene (B89431) oxide, a nitroalkane like nitromethane, an amine like triethylamine, an ether like diethyl ether, or a radical scavenger like butylated hydroxytoluene (BHT)). A typical starting concentration would be 0.1% (w/w).
-
Include a control vial with no added stabilizer.
-
-
Incubation:
-
Seal the vials and place them in a temperature-controlled environment, for instance, at 40 °C.
-
-
Analysis:
-
At regular intervals (e.g., 24, 48, 72 hours), remove a set of vials (one for each stabilizer and a control) for analysis.
-
Quantify the concentration of elemental bromine using a suitable analytical technique, such as UV-Vis spectrophotometry, as an indicator of decomposition.
-
-
Data Evaluation:
-
Compare the rate of bromine formation in the stabilized samples to the control sample to determine the effectiveness of each stabilizer.
-
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Experimental workflow for stabilizer evaluation.
Caption: Logical flow for troubleshooting this compound issues.
References
Technical Support Center: Optimizing Carbonyl Bromination Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the α-bromination of carbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when performing α-bromination on a ketone or aldehyde?
A1: A frequent challenge is controlling the selectivity of the reaction, leading to either no reaction, low yields, or the formation of multiple brominated products (e.g., dibromo- or polybromo-compounds). Achieving high yields of the desired monobrominated product requires careful optimization of the reaction conditions.[1][2][3]
Q2: Should I use acid- or base-catalyzed conditions for my bromination?
A2: The choice of catalyst is critical for selectivity.
-
Acid-catalyzed conditions (e.g., using Br₂ in acetic acid) proceed through an enol intermediate. This method is generally preferred for achieving monobromination because the introduction of the first electron-withdrawing bromine atom destabilizes the intermediate required for a second bromination.[1][4][5][6]
-
Base-catalyzed conditions proceed via an enolate intermediate. The resulting α-bromo ketone is more acidic than the starting material, making it prone to further deprotonation and subsequent bromination. This often leads to polybromination and is exploited in the haloform reaction for methyl ketones.[1][5][7] Therefore, for selective monobromination, acidic conditions are usually the better choice.[1]
Q3: What are the standard brominating agents for this reaction?
A3: The most common brominating agents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).[4][8]
-
Br₂: Often used with an acid catalyst like acetic acid or HBr.[4][9]
-
NBS: A crystalline solid that is easier and safer to handle than liquid bromine.[8] It can be used for both electrophilic and radical brominations, depending on the conditions. For α-bromination of carbonyls, it is typically used under acidic or sometimes radical-initiated conditions.[8][10]
-
Other Reagents: Pyridine hydrobromide perbromide is another option that has been used effectively for the bromination of acetophenone (B1666503) derivatives, offering safety and high-yield advantages.[11]
Q4: The user prompt mentioned "carbonyl dibromide." Can this be used as a brominating agent for carbonyls?
A4: this compound (COBr₂), also known as bromophosgene, is generally not used for the α-bromination of other carbonyl compounds.[12] It is a highly reactive and hazardous substance primarily used as a reagent to synthesize metal bromides and oxide bromides from metal oxides.[13][14][15] The query likely refers to the general class of "carbonyl compounds" undergoing bromination.
Q5: How can I effectively remove byproducts after using NBS?
A5: The primary byproduct when using NBS is succinimide (B58015). It can be removed through a standard aqueous workup. Washing the organic layer with water or a saturated sodium bicarbonate solution will remove a significant portion of the water-soluble succinimide.[2][16] In non-polar solvents like chloroform, succinimide may precipitate and can be removed by simple filtration.[2][16]
Q6: How do I quench and remove excess bromine after the reaction?
A6: Excess bromine (Br₂), which gives the solution a characteristic red/brown color, can be quenched by washing the reaction mixture with a reducing agent. A 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is commonly used and will reduce the bromine, causing the color to disappear.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Brominating Agent: NBS may degrade if not stored properly.[2] 2. Insufficient Catalyst: Acid-catalyzed reactions require an adequate amount of acid to promote enol formation.[1][4] 3. Low Temperature: The reaction may be too slow at the current temperature.[2][11] | 1. Use fresh, high-purity NBS. 2. Ensure the appropriate amount of acid catalyst is present. 3. Incrementally increase the reaction temperature while carefully monitoring the reaction progress by TLC or GC/MS.[2] |
| Dibromination or Polybromination | 1. Base-Catalyzed Conditions: Using a base promotes multiple halogenations.[1][5] 2. High Concentration of Brominating Agent: A high local concentration of the brominating agent can lead to over-reaction.[18] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in side products. | 1. Switch to acidic conditions (e.g., Br₂ in AcOH) for monobromination.[1] 2. Add the brominating agent (e.g., a solution of NBS) dropwise or in portions over time to maintain a low concentration.[18] 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Ring Bromination of Aromatic Substrates | 1. Lewis Acid Catalyst: Strong Lewis acids can promote electrophilic aromatic substitution on electron-rich rings.[2] | 1. Avoid strong Lewis acids. Use conditions like NBS without a strong acid catalyst, or Br₂ in a protic solvent like acetic acid.[2][19] |
| Product Decomposes During Workup/Purification | 1. Presence of Base: α-bromo carbonyls can be unstable in the presence of strong bases, leading to elimination to form α,β-unsaturated carbonyl compounds.[2][6][9] 2. High Temperatures: The product may be thermally labile. | 1. During workup, use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH.[2] 2. Perform workup and purification steps at low temperatures.[2] 3. If using column chromatography, consider deactivating the silica (B1680970) gel with a small amount of a non-nucleophilic base like triethylamine.[2] |
Below is a troubleshooting workflow to diagnose and resolve common issues in carbonyl bromination.
Troubleshooting Decision Workflow
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the organocatalytic enantioselective α-bromination of various aldehydes using NBS.
| Entry | Aldehyde Substrate | Scale (mmol) | H₂O (µL) | Time for NBS Addition (min) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Hydrocinnamaldehyde | 0.75 | 50 | 60 | 71 | 98:2 |
| 2 | Hydrocinnamaldehyde | 3.0 | 200 | 60 | 72 | 95:5 |
| 3 | Octanal | 0.75 | 50 | 60 | 70 | 98:2 |
| 4 | Dodecanal | 0.75 | 50 | 60 | 55 | 98:2 |
| Data adapted from an enantioselective bromination study. Conditions involved (S)-α,α-bis[3,5-bis(trifluoromethyl)-phenyl]-2-pyrrolidinemethanol tert-butyldimethylsilyl ether catalyst in HFIP solvent at 4 °C.[18] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of a Ketone
This protocol describes a typical procedure for the selective monobromination of a ketone, such as acetophenone, under acidic conditions.
Materials:
-
Ketone (e.g., Acetophenone)
-
Bromine (Br₂)
-
Glacial Acetic Acid (Solvent)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether (for extraction)
-
10% aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[19]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).
-
Washing: Wash the combined organic layers sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-bromo ketone.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizing the General Workflow
General Experimental Workflow
Visualizing Reaction Mechanisms
The choice between acid and base catalysis fundamentally alters the reaction pathway and selectivity.
Acid- vs. Base-Catalyzed Mechanisms
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Selective α-bromination of aryl carbonyl compounds: prospects and challenges | Semantic Scholar [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 9. askthenerd.com [askthenerd.com]
- 10. Bromination - Wordpress [reagents.acsgcipr.org]
- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 13. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. This compound: a novel reagent for the synthesis of metal bromides and oxide bromides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. This compound : A NOVEL REAGENT FOR THE SYNTHESIS OF METAL BROMIDES AND BROMIDE OXIDES | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Workup [chem.rochester.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
"troubleshooting low yields in carbonyl dibromide mediated reactions"
Welcome to the technical support center for carbonyl dibromide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in this compound reactions often stem from a few critical factors. Start by verifying the following:
-
Reagent Quality: this compound is sensitive to light, heat, and moisture, and can decompose into carbon monoxide and bromine.[1] A brownish color may indicate the presence of bromine impurity. Ensure you are using freshly purified or high-quality commercial this compound.
-
Anhydrous Conditions: this compound readily hydrolyzes to form hydrogen bromide and carbon dioxide.[1] Ensure all your glassware is oven- or flame-dried and that your solvents and reagents are strictly anhydrous.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis with atmospheric moisture.
-
Reaction Temperature: this compound can decompose at elevated temperatures.[1] Carefully control the reaction temperature. If the reaction is exothermic, consider slow, portion-wise addition of reagents at a low temperature.
Q2: I am observing the formation of a symmetric urea (B33335) byproduct instead of my desired unsymmetrical urea. How can I prevent this?
A2: The formation of symmetrical ureas is a common side reaction when using carbonylating agents. This typically occurs if the initially formed carbamoyl (B1232498) bromide intermediate reacts with the starting amine before the second, different amine is added. To minimize this:
-
Order of Addition: Add the this compound to a solution of your first amine and a non-nucleophilic base. Allow the carbamoyl bromide to form in situ before slowly adding the second amine to the reaction mixture.
-
Use of a Phosgene Substitute: In some cases, reagents like carbonyldiimidazole (CDI) can offer better control over the formation of unsymmetrical ureas, though they too can lead to symmetric byproducts if the order of addition is not controlled.
Q3: My starting material is not fully consumed, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure you are using the correct stoichiometry. It is common to use a slight excess of this compound.
-
Reagent Decomposition: If the reaction is run for a very long time or at an elevated temperature, the this compound may have decomposed before the reaction is complete.
-
Poor Nucleophilicity of Substrate: Less nucleophilic amines or alcohols will react more slowly. In such cases, you might need to use more forcing conditions, such as a stronger base or a higher temperature, while carefully balancing the risk of reagent decomposition.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like THF, DCM, or acetonitrile (B52724) are generally good choices.
Q4: How can I purify this compound before use?
A4: To remove common impurities like bromine and sulfur dioxide, this compound can be purified by distillation. A common procedure involves distillation from metallic mercury or powdered antimony to remove free bromine.[2]
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to identifying and resolving the root causes of low yields in your this compound mediated reactions.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Action | Experimental Protocol |
| Degraded this compound | Use freshly opened or purified this compound. A brownish tint indicates bromine impurity. | Protocol 1: Purification of this compound. |
| Presence of Water | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. | Protocol 2: Standard Anhydrous Reaction Setup. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Start at a low temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor by TLC or LC-MS. | Protocol 3: Reaction Temperature Optimization. |
| Incorrect Stoichiometry | Verify the molar equivalents of all reactants. A slight excess (1.1-1.2 eq.) of this compound may be beneficial. | N/A |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Cause | Recommended Action | Experimental Protocol |
| Symmetrical Byproduct Formation (e.g., symmetrical ureas) | Optimize the order of reagent addition. Form the carbamoyl bromide intermediate first before adding the second nucleophile. | Protocol 4: Optimized Procedure for Unsymmetrical Urea Synthesis. |
| Decomposition of Starting Material or Product | Use milder reaction conditions (lower temperature, weaker base). Reduce the reaction time. | Protocol 3: Reaction Temperature Optimization. |
| Reaction with Solvent | Choose an inert solvent that does not react with this compound or the intermediates. Avoid protic solvents like alcohols unless they are a reactant. | N/A |
Experimental Protocols
Protocol 1: Purification of this compound
-
Safety First: this compound is highly toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Setup: Assemble a distillation apparatus with oven-dried glassware under an inert atmosphere.
-
Purification: Place the impure this compound in the distillation flask. Add small portions of metallic mercury or powdered antimony and stir. The brown color of bromine should disappear.
-
Distillation: Distill the this compound under reduced pressure. Collect the colorless liquid and store it in a sealed, dark container under an inert atmosphere.
Protocol 2: Standard Anhydrous Reaction Setup
-
Glassware: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagents and Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent, passing through a solvent purification system). Ensure all other reagents are anhydrous.
-
Transfers: Use syringes or cannulas for transferring liquids to maintain anhydrous and inert conditions.
Protocol 3: Reaction Temperature Optimization
-
Setup: Set up the reaction according to Protocol 2 in a cooling bath (e.g., ice-water for 0 °C, ice-salt for lower temperatures).
-
Initial Reaction: Run the reaction at a low temperature (e.g., 0 °C) for a set period (e.g., 1 hour).
-
Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product.
-
Temperature Increase: If the reaction is sluggish, allow the mixture to slowly warm to room temperature. If necessary, gently heat the reaction in increments (e.g., to 40 °C) while continuing to monitor its progress.
-
Analysis: Compare the results at different temperatures to determine the optimal balance between reaction rate and byproduct formation.
Protocol 4: Optimized Procedure for Unsymmetrical Urea Synthesis
-
Setup: Assemble an anhydrous reaction setup as described in Protocol 2.
-
Initial Mixture: In the reaction flask, dissolve the first amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
This compound Addition: Cool the mixture to 0 °C and slowly add a solution of this compound (1.1 eq.) in the same solvent via a dropping funnel.
-
Intermediate Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the carbamoyl bromide intermediate.
-
Second Amine Addition: Slowly add a solution of the second amine (1.0 eq.) to the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and proceed with standard extraction and purification procedures.
Visual Guides
Troubleshooting Workflow for Low Yields
Caption: A flowchart for troubleshooting low yields.
General Reaction Pathway and Potential Pitfalls
Caption: General reaction pathway and common side reactions.
References
"preventing hydrolysis of carbonyl dibromide during reactions"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the hydrolysis of carbonyl dibromide during your experiments. This compound (COBr₂) is a highly reactive reagent, analogous to phosgene, and is particularly sensitive to moisture. Its hydrolysis leads to the formation of hydrogen bromide (HBr) and carbon dioxide (CO₂), which can negatively impact reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound (COBr₂), also known as bromophosgene, is a carbon oxohalide used in the synthesis of various organic compounds, including metal bromides and bromide oxides.[1][2] It is highly susceptible to hydrolysis, reacting with water to produce hydrogen bromide and carbon dioxide.[3] This degradation pathway consumes the reagent, reduces product yield, and the HBr byproduct can catalyze unwanted side reactions.
Q2: How can I visually identify if my this compound has undergone significant hydrolysis?
Pure this compound is a colorless liquid.[3] If the reagent has been exposed to moisture, you may observe fuming when the container is opened. This is due to the reaction of COBr₂ with atmospheric moisture, releasing HBr gas. Significant hydrolysis can also lead to a noticeable pressure buildup in a sealed container due to the formation of CO₂ gas.
Q3: What are the primary sources of water contamination in a reaction involving this compound?
Water contamination can originate from several sources, including:
-
Solvents: Many common organic solvents are hygroscopic and readily absorb moisture from the atmosphere.
-
Glassware: Improperly dried glassware is a major source of water.
-
Reagents: Starting materials and other reagents may contain residual water.
-
Atmosphere: Direct exposure of the reaction to the laboratory air, especially on humid days, will introduce moisture.
Q4: Which is more reactive towards hydrolysis: this compound or carbonyl chloride (phosgene)?
Generally, acyl bromides are more reactive towards nucleophilic attack than acyl chlorides because bromide is a better leaving group than chloride. Therefore, it is expected that this compound would be more susceptible to hydrolysis than carbonyl chloride (phosgene).[4]
Troubleshooting Guide: Preventing Hydrolysis
Problem 1: Low reaction yield, suspected reagent decomposition.
-
Possible Cause: Hydrolysis of this compound due to wet solvents.
-
Solution: Employ rigorously dried solvents. The choice of drying method depends on the solvent's properties and the required level of dryness.
-
Recommendation: For ethereal solvents like THF, a sodium/benzophenone still is highly effective. For chlorinated solvents like dichloromethane (B109758) (DCM), distillation from calcium hydride is a standard procedure. For many other solvents, activated molecular sieves are a convenient and effective option.
-
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Secondary Drying/Storage | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone Ketyl | Activated 3Å Molecular Sieves | The deep blue/purple color of the ketyl indicates anhydrous conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Activated 3Å Molecular Sieves | Reflux over CaH₂ and distill. Do not use sodium. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Activated 3Å Molecular Sieves | Pre-dry with 4Å sieves, then distill from CaH₂. Store over 3Å sieves. |
| Toluene | Sodium/Benzophenone Ketyl | Activated 3Å Molecular Sieves | Similar to THF. |
For detailed protocols on solvent drying, please refer to the Experimental Protocols section.
Problem 2: Formation of acidic byproducts and unexpected side reactions.
-
Possible Cause: Generation of HBr from the hydrolysis of this compound.
-
Solution: Use a non-nucleophilic base to scavenge HBr as it is formed. This prevents acid-catalyzed side reactions.
-
Recommendation: Sterically hindered amines are excellent choices as they are basic enough to neutralize HBr but are poor nucleophiles, preventing them from reacting with the this compound or other electrophiles in the reaction.
-
Table 2: Common Non-Nucleophilic Bases for HBr Scavenging
| Base | pKa of Conjugate Acid | Structure | Comments |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.75 | (i-Pr)₂NEt | Commonly used, liquid and easy to handle. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Cyclic Amidine | Very strong, non-nucleophilic base. |
| 2,6-Di-tert-butylpyridine | ~3.58 | Sterically Hindered Pyridine | Weaker base, but highly non-nucleophilic. |
| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | ~12.1 | Aromatic Diamine | Excellent proton scavenger due to its structure. |
Problem 3: Inconsistent results and difficulty reproducing experiments.
-
Possible Cause: Inadequate exclusion of atmospheric moisture and oxygen.
-
Solution: Conduct all reactions under a dry, inert atmosphere using proper air-sensitive techniques.
Experimental Protocols
Protocol 1: Drying Dichloromethane (DCM) with Calcium Hydride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube filled with a desiccant (e.g., Drierite) to the top of the condenser.
-
Procedure: To the flask, add dichloromethane and calcium hydride (approximately 10-20 g per 1 L of solvent).[1][8][9]
-
Reflux: Stir the mixture and gently heat it to reflux for at least one hour.
-
Distillation: After refluxing, allow the mixture to cool. Rearrange the apparatus for distillation.
-
Collection: Distill the dichloromethane, collecting the fraction that boils at its known boiling point (39.6 °C). Discard the initial and final fractions, which may contain impurities.
-
Storage: Store the freshly distilled, anhydrous DCM over activated 3Å molecular sieves in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Activation of 3Å Molecular Sieves
-
Heating: Place the 3Å molecular sieves in a porcelain or Pyrex dish and heat in a furnace or oven at 200-315 °C for at least 3 hours.[7]
-
Cooling: After heating, transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.
-
Storage: Store the activated sieves in a tightly sealed container to prevent re-adsorption of atmospheric moisture.
Protocol 3: General Procedure for a Reaction Using this compound
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) at >120 °C for several hours and allow to cool in a desiccator or assemble hot and cool under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus and purge with an inert gas using a Schlenk line or a balloon filled with the inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve the substrate and any non-nucleophilic base in the freshly dried solvent and transfer to the reaction flask via a dry syringe or cannula.
-
This compound Addition: Transfer the required amount of this compound to the reaction flask using a dry, gas-tight syringe. The addition is often done at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as TLC, GC, or NMR.
-
Work-up: Once the reaction is complete, quench any remaining this compound by carefully adding a suitable nucleophile (e.g., a primary or secondary amine, or an alcohol) at low temperature before proceeding with the aqueous work-up.
Analytical Monitoring of Hydrolysis
Q5: How can I quantitatively determine the extent of this compound hydrolysis?
While there are no standard protocols specifically for this compound, methods used for other carbonyl compounds can be adapted.
-
HPLC after Derivatization: Carbonyl compounds can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be quantified by HPLC with UV detection.[10][11][12][13] This method, however, would detect the unreacted this compound and would require careful method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of this compound and to detect the presence of decomposition products.[14][15][16]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the formation of HBr, which would appear as a broad signal. ¹³C NMR could potentially be used to observe the disappearance of the this compound signal and the appearance of signals from hydrolysis products, although the high reactivity and potential for multiple species in solution could complicate the spectra.
-
FTIR Spectroscopy: The hydrolysis of this compound can be monitored in real-time using in-situ FTIR spectroscopy by observing the disappearance of the C=O stretching band of this compound and the appearance of new bands corresponding to the hydrolysis products.[17][18][19][20][21]
Visualizations
References
- 1. content.protocols.io [content.protocols.io]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. jalonzeolite.com [jalonzeolite.com]
- 8. Drying dichloromethane over calcium hydride · GitHub [gist.github.com]
- 9. Drying dichloromethane over calcium hydride [protocols.io]
- 10. apps.thermoscientific.com [apps.thermoscientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. epa.gov [epa.gov]
- 14. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gcris.ieu.edu.tr [gcris.ieu.edu.tr]
- 20. FTIR as a rapid tool for monitoring molecular weight distribution during enzymatic protein hydrolysis of food processing by-products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
"alternative solvents for reactions involving carbonyl dibromide"
Technical Support Center: Carbonyl Dibromide Reactions
Welcome to the technical support center for handling and using this compound (COBr₂), also known as bromophosgene. This resource provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of this reagent, with a focus on solvent selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (COBr₂) is a bromine analogue of phosgene (B1210022) and a highly reactive chemical intermediate.[1] It is a colorless, heavy liquid with a strong odor.[2] Its primary use is as a reagent in organic synthesis, for example, in the preparation of metal bromides and bromide oxides.[3] Due to its reactivity, it is also used to introduce a carbonyl group into various molecules.
Q2: Why is the choice of solvent critical when working with this compound?
A2: The choice of solvent is critical due to this compound's high reactivity. It is sensitive to hydrolysis and can react with protic solvents (e.g., water, alcohols) to decompose into hydrogen bromide and carbon dioxide.[1] An inappropriate solvent can lead to side reactions, decomposition of the reagent, and low product yields. The solvent must be inert to this compound and capable of dissolving the starting materials to facilitate the desired reaction.
Q3: What are the general characteristics of a suitable solvent for this compound reactions?
A3: A suitable solvent must be aprotic and anhydrous (water-free). It should not contain nucleophilic functional groups that can react with this compound. Ideal solvents are typically non-polar or weakly polar. It is also crucial to use clean, dry solvents to prevent decomposition.[4]
Q4: Can I use common ethereal solvents like THF or dioxane?
A4: While ethereal solvents like tetrahydrofuran (B95107) (THF) and dioxane are aprotic, their use with highly reactive acyl halides like this compound or its analogues requires caution. Ethers can be cleaved by strong acids, and trace impurities or degradation products could potentially react.[5] For analogues like triphosgene, THF and dioxane have been used, but it is critical to use anhydrous grades and consider potential side reactions.[4]
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is toxic and corrosive. It should always be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat, is mandatory.[6] Avoid inhalation of its vapors and any contact with skin and eyes.[6] It is also sensitive to light and heat, which can cause decomposition.
Troubleshooting Guide
Q1: My reaction with this compound is not proceeding, or the yield is very low. What are the possible causes?
A1: Several factors could lead to low or no product yield:
-
Reagent Decomposition: this compound may have decomposed due to improper storage or exposure to moisture. It is sensitive to light, heat, and water.[1] Ensure it has been stored in a cool, dry, dark place in a tightly sealed container.[6]
-
Solvent Contamination: The presence of water or other protic impurities in your solvent is a common issue. Use freshly dried, anhydrous solvents for the reaction.
-
Incorrect Stoichiometry: Inaccurate measurement of this compound, which is volatile, can lead to incorrect stoichiometry.
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[7]
Q2: I am observing the formation of a brown color in my reaction mixture. What does this indicate?
A2: A brown color often indicates the presence of elemental bromine (Br₂), which is a decomposition product of this compound.[1] This suggests that the reagent is decomposing, which could be caused by exposure to light, heat, or impurities in the reaction mixture.
Q3: How can I purify this compound if I suspect it has decomposed?
A3: If the this compound appears brown due to bromine contamination, it can be purified. A common laboratory method involves distillation from metallic mercury or powdered antimony, which reacts with the free bromine.[2] The purified product should then be distilled under reduced pressure. This procedure should only be performed by experienced chemists with appropriate safety precautions.
Q4: My reaction is producing unexpected side products. How can the solvent be the cause?
A4: The solvent can participate in the reaction if it is not completely inert. For example:
-
Ethereal Solvents: As mentioned, solvents like THF can undergo ring-opening or other reactions under harsh conditions.
-
Chlorinated Solvents: While often used, some chlorinated solvents might contain stabilizers that could interfere with the reaction.
-
Aromatic Solvents: Solvents like toluene (B28343) or benzene (B151609) are generally good choices, but ensure they are of high purity.[8]
Q5: I am having trouble with the work-up of my reaction. Are there any specific recommendations?
A5: During the work-up, it is important to neutralize any unreacted this compound and acidic byproducts safely.
-
Quenching: Slowly and cautiously add the reaction mixture to a cold, stirred solution of a weak base like sodium bicarbonate.[7] Avoid strong bases if your product is base-sensitive.[7]
-
Temperature Control: Keep the temperature low during quenching and extraction to minimize product decomposition.[7]
-
Prompt Purification: The crude product should be purified as soon as possible to prevent degradation.[7]
Data Presentation: Recommended Alternative Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Considerations |
| Toluene | C₇H₈ | 111 | 2.38 | A common and effective non-polar solvent for phosgene reactions; less toxic than benzene.[8] |
| Benzene | C₆H₆ | 80 | 2.28 | A good solvent for phosgene, but its use is often restricted due to high toxicity.[8] |
| Ethyl Acetate | C₄H₈O₂ | 77 | 6.02 | Reported to be a very effective solvent for phosgene, dissolving over 50% by weight.[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | A common, weakly polar aprotic solvent. Must be rigorously dried before use. |
| Chloroform | CHCl₃ | 61 | 4.81 | Another common chlorinated solvent; ensure it is free of acidic impurities. |
| Carbon Tetrachloride | CCl₄ | 77 | 2.24 | Has been used, but its use is declining due to toxicity and environmental concerns.[8] |
| Pentane/Hexane | C₅H₁₂ / C₆H₁₄ | 36 / 69 | 1.84 / 1.88 | Suitable for reactions requiring very non-polar conditions; solubility of starting materials may be limited.[8] |
Experimental Protocols
Example Protocol: Synthesis of a Symmetrical Urea (B33335) using an Alternative Solvent
This protocol is a general guideline for the synthesis of a symmetrical urea from a primary amine using this compound in an alternative solvent like toluene.
Materials:
-
This compound (COBr₂)
-
Primary amine (e.g., Aniline)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (B128534) (Et₃N) or other non-nucleophilic base
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven before use.
-
Nitrogen or Argon gas supply for an inert atmosphere.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler (or a scrubbing system containing a sodium hydroxide (B78521) solution to neutralize HBr gas).
-
Reagent Preparation: In the flask, dissolve the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous toluene under a positive pressure of inert gas.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of this compound: Prepare a solution of this compound (1.0 equivalent) in a small volume of anhydrous toluene. Add this solution dropwise to the cooled amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add water to quench any unreacted this compound and to precipitate the triethylamine hydrobromide salt.
-
If the urea product is insoluble, it may precipitate at this stage. It can be collected by vacuum filtration, washed with cold water and a non-polar solvent like hexane, and then dried.
-
If the product is soluble, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator. The crude solid product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Mandatory Visualizations
Caption: Workflow for selecting a suitable alternative solvent.
Caption: Logic diagram for troubleshooting low-yield reactions.
References
- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. Carbonyl Bromide | 593-95-3 [chemicalbook.com]
- 3. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Taming Phosgene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Detection and Quantification of Carbonyl Dibromide Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with carbonyl dibromide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound?
A1: this compound (COBr₂) is a highly reactive and moisture-sensitive compound, which presents several analytical challenges:
-
Hydrolysis: It readily reacts with water to form hydrogen bromide and carbon dioxide. This can occur with trace moisture in solvents, on glassware, or in the analytical instrument itself, leading to low recovery and inaccurate quantification.
-
Thermal Instability: this compound can decompose at elevated temperatures, which is a concern for gas chromatography (GC) analysis where high injector and column temperatures are often used.
-
Reactivity: As an acyl halide, it can react with nucleophilic functional groups (e.g., alcohols, amines) present in the sample matrix or on analytical column surfaces.
-
Volatility: Its volatile nature can lead to sample loss during preparation and handling if not performed in a well-controlled environment.
Q2: What are the common impurities found in this compound?
A2: Impurities in this compound can originate from its synthesis or degradation. Potential impurities include:
-
Starting materials: Unreacted carbon tetrabromide from its synthesis.
-
By-products: Bromine (Br₂) and sulfur dioxide (SO₂) if synthesized via the sulfuric acid route.[1]
-
Degradation products: Carbon monoxide (CO) and elemental bromine from thermal decomposition, and hydrogen bromide (HBr) from hydrolysis.
Q3: Which analytical techniques are suitable for quantifying this compound impurities?
A3: Several techniques can be employed, often requiring specific sample preparation steps to manage its reactivity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities. Due to the reactivity of this compound, derivatization is often necessary to create a more stable compound for analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, particularly after derivatization to a less reactive and UV-active derivative. This avoids the high temperatures of GC.
-
Quantitative Nuclear Magnetic Resonance (¹H-NMR): NMR can be a direct and non-destructive method for quantification without the need for derivatization, using a stable internal standard.
-
Fourier-Transform Infrared Spectroscopy (FTIR): While primarily used for qualitative identification of the carbonyl group, FTIR can be used for quantification, though it may be less sensitive and specific than chromatographic methods for impurity analysis.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is highly recommended for chromatographic analysis (GC-MS and HPLC) of this compound. It converts the reactive acyl halide into a more stable derivative, which improves chromatographic performance and prevents on-column reactions or degradation. Common derivatization strategies involve reaction with alcohols to form esters or with specific derivatizing agents to form stable adducts.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| No peak or very small peak for this compound derivative | Incomplete derivatization: The reaction may not have gone to completion. | - Optimize reaction conditions (time, temperature, reagent concentration).- Ensure the derivatizing agent is in sufficient excess.- Check the purity and stability of the derivatizing agent. |
| Hydrolysis during sample preparation: Exposure to moisture has degraded the this compound before derivatization. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly in an oven before use.- Perform sample preparation under an inert atmosphere (e.g., nitrogen or argon). | |
| Degradation in the injector: The injector temperature may be too high, causing thermal decomposition of the derivative. | - Lower the injector temperature.- Use a pulsed splitless or cool on-column injection technique. | |
| Active sites in the inlet or column: The analyte may be adsorbing to active sites. | - Use a deactivated inlet liner.- Trim the front end of the column to remove accumulated non-volatile residues.- Use a column specifically designed for reactive compounds. | |
| Peak tailing | Active sites in the GC system: Polar analytes can interact with active silanol (B1196071) groups in the liner or column. | - Use a deactivated liner and column.- Silanize the injector port if necessary. |
| Poor column installation: Dead volume in the connections can cause peak broadening and tailing. | - Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth. | |
| Ghost peaks in subsequent runs | Carryover from a previous injection: High-boiling or reactive compounds may be retained in the system. | - Increase the final oven temperature and hold time to bake out the column.- Clean the injector port.- Inject a solvent blank to confirm the source of carryover. |
| Poor reproducibility | Inconsistent sample preparation: Variability in derivatization or handling. | - Standardize the sample preparation procedure, including reaction times and temperatures.- Use an autosampler for consistent injection volumes. |
| Leaks in the system: Air and moisture can enter the system, affecting analyte stability and detector performance. | - Perform a leak check of the GC system, paying close attention to the injector septum and column fittings. |
HPLC Analysis Troubleshooting
| Symptom | Potential Cause | Suggested Solution |
| Multiple unexpected peaks | On-column degradation/hydrolysis: The analyte derivative may be unstable in the mobile phase or reacting with the stationary phase. | - Adjust the mobile phase pH to improve derivative stability.- Use a column with a more inert stationary phase (e.g., end-capped C18).- Reduce the time the sample spends in the autosampler. |
| Incomplete derivatization reaction: Side products may have been formed. | - Optimize the derivatization reaction to ensure a single, stable product. | |
| Drifting retention times | Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component. | - Prepare fresh mobile phase daily.- Ensure the solvent lines are properly primed and free of bubbles. |
| Column equilibration: The column may not be fully equilibrated with the mobile phase. | - Increase the column equilibration time before starting a sequence. | |
| Low sensitivity | Poor chromophore on the derivative: The derivative may have low UV absorbance at the selected wavelength. | - Choose a derivatizing agent that introduces a strong chromophore (e.g., DNPH for carbonyls).- Optimize the detector wavelength for maximum absorbance of the derivative. |
| Sample dilution: The sample may be too dilute. | - Concentrate the sample after derivatization and extraction. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound via Derivatization
This protocol is adapted from methods used for the analysis of phosgene, a related reactive compound.
1. Objective: To quantify this compound impurities by converting it to a stable derivative for GC-MS analysis.
2. Materials:
-
Anhydrous solvent (e.g., toluene, hexane)
-
Derivatizing agent: e.g., 2-propanol or a specialized reagent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
-
Internal Standard (IS): A stable compound with similar chromatographic properties to the derivative but a different mass spectrum (e.g., a deuterated analog).
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent).
3. Sample Preparation (Inert Atmosphere Recommended):
-
Accurately weigh a known amount of the sample containing this compound into a dry vial.
-
Dissolve the sample in a known volume of anhydrous solvent.
-
Add a known amount of the internal standard solution.
-
Add an excess of the derivatizing agent (e.g., 2-propanol). The reaction should be stoichiometric, so a 2-3 fold molar excess is a good starting point.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes, requires optimization).
-
Quench the reaction if necessary (e.g., by adding a small amount of water to consume excess derivatizing agent if it interferes with the analysis).
-
Dry the solution with anhydrous sodium sulfate.
-
Transfer an aliquot to a GC vial for analysis.
4. GC-MS Conditions (Example):
-
Injector: Splitless mode, 200°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu. For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions of the derivative and the internal standard.
5. Quantification:
-
Create a calibration curve by preparing standards with known concentrations of the this compound derivative and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of the derivative to the peak area of the internal standard against the concentration of the derivative.
-
Calculate the concentration of the this compound impurity in the original sample based on the calibration curve.
Protocol 2: Quantitative ¹H-NMR Analysis
1. Objective: To directly quantify this compound without derivatization using an internal standard.
2. Materials:
-
Deuterated solvent (e.g., CDCl₃, ensure it is anhydrous)
-
Internal Standard (IS): A stable compound with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
-
High-resolution NMR spectrometer.
3. Sample Preparation:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
Accurately weigh a known amount of the this compound sample into the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard.
-
Mix thoroughly.
4. NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons being quantified (typically 5 times the longest T1).
-
Optimize acquisition parameters for good signal-to-noise ratio.
5. Quantification:
-
Integrate a well-resolved, non-overlapping peak of the this compound and a peak from the internal standard.
-
Calculate the concentration or purity using the following formula:
Purity_sample = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizations
Caption: GC-MS analysis workflow for this compound impurities.
Caption: Troubleshooting decision tree for this compound analysis.
References
"improving selectivity in electrophilic bromination with carbonyl dibromide"
Welcome to the technical support center for electrophilic bromination. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the selectivity and success of your bromination experiments, with a special focus on the challenges and considerations when using non-standard reagents like carbonyl dibromide.
Frequently Asked Questions (FAQs)
Q1: Is this compound (COBr₂) a standard reagent for electrophilic bromination of carbonyls or aromatic rings?
A1: No, this compound (also known as bromophosgene) is not a standard or common reagent for electrophilic bromination in organic synthesis. Its primary documented use is in inorganic chemistry for the synthesis of metal bromides and oxide bromides. Furthermore, this compound is known to be unstable, slowly decomposing into carbon monoxide (CO) and elemental bromine (Br₂), even at low temperatures.[1] This decomposition means that any observed reactivity in an electrophilic bromination is likely due to the in situ generated Br₂, rather than COBr₂ itself.
Q2: If I am observing bromination with COBr₂, what is the likely reactive species and how can I control it?
A2: The likely reactive species is molecular bromine (Br₂) formed from the decomposition of COBr₂.[1] To control the reaction, you should treat the system as if you were using Br₂ directly. This involves optimizing conditions such as temperature, solvent, and the use of a catalyst to enhance selectivity. Since the decomposition rate of COBr₂ is temperature-dependent, controlling the temperature will be critical to controlling the concentration of Br₂ in your reaction mixture.
Q3: I am getting a mixture of polybrominated products. How can I improve selectivity for monobromination?
A3: Polybromination is a common issue, especially with highly activated aromatic substrates or when using a reactive brominating agent like Br₂.[2] To improve selectivity for the monobrominated product, consider the following strategies:
-
Control Stoichiometry: Use only one equivalent or a slight excess (e.g., 1.05-1.1 eq.) of your brominating agent.[3][4]
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even lower) can reduce the reaction rate and favor the less reactive monobrominated product.[4]
-
Change the Solvent: Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) can reduce the reactivity of the brominating agent compared to polar solvents.[2]
-
Use a Milder Reagent: If your protocol allows, switch from a highly reactive source like Br₂ to a milder, more selective reagent like N-bromosuccinimide (NBS).[2]
Q4: My reaction is showing bromination on the aromatic ring instead of the desired α-position of a ketone. How can I fix this?
A4: This is a problem of chemoselectivity. The outcome depends heavily on the reaction conditions and the catalyst used.
-
For α-Bromination: This reaction is typically catalyzed by Brønsted acids (like p-TsOH, HBr, or acetic acid) which promote the formation of an enol intermediate, the active nucleophile for α-bromination.[4][5] Avoid strong Lewis acids like FeBr₃ or AlCl₃, which strongly activate bromine for electrophilic aromatic substitution.[4][6]
-
For Aromatic Bromination: This reaction is promoted by Lewis acid catalysts (FeBr₃, AlCl₃) that polarize the Br-Br bond, making it a more potent electrophile for attacking the aromatic ring.[6][7]
Q5: What is the difference in selectivity between acid-catalyzed and base-catalyzed α-bromination of ketones?
A5: The catalyst choice fundamentally changes the selectivity profile.
-
Acid-catalyzed α-bromination proceeds through an enol intermediate. The formation of this enol is the rate-determining step. Typically, only one α-hydrogen is replaced because the electron-withdrawing effect of the first bromine atom decreases the basicity of the carbonyl oxygen, slowing down subsequent enol formation. This method generally favors monohalogenation .[4]
-
Base-catalyzed α-bromination proceeds through an enolate intermediate. The introduction of the first bromine atom makes the remaining α-hydrogens even more acidic, causing subsequent halogenations to be faster. This often leads to polyhalogenation .[4]
Troubleshooting Guide
This guide addresses common issues encountered during electrophilic bromination experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Reagent Inactivity: The brominating agent (e.g., NBS) may be old or degraded. This compound may not have decomposed to Br₂ at the reaction temperature. 2. Insufficient Catalyst: The acid or Lewis acid catalyst is absent, insufficient, or inactive. 3. Low Temperature: The reaction temperature is too low to overcome the activation energy.[3][4] | 1. Use fresh, high-purity brominating agents. If using COBr₂, consider a controlled thermal pre-decomposition or switch to a more reliable Br₂ source. 2. Verify the catalyst's purity and ensure the correct molar percentage is used (typically 10-20 mol% for acid catalysts).[8] 3. Gradually increase the reaction temperature while monitoring progress via TLC or GC.[4] |
| Poor Regioselectivity (e.g., ortho/para mixture) | 1. Steric Hindrance: Bulky directing groups can disfavor the ortho position. 2. Thermodynamic vs. Kinetic Control: Reaction temperature and time can influence the isomer ratio. 3. Solvent Effects: The polarity of the solvent can influence the distribution of isomers.[9] | 1. This is an inherent property of the substrate. If a specific isomer is required, a different synthetic strategy may be needed. 2. Run the reaction at the lowest effective temperature to favor the kinetically preferred product (often the para isomer).[10] 3. Screen different solvents. For NBS bromination, solvents like acetonitrile (B52724) can promote high para-selectivity.[9][10] |
| Formation of Multiple Products (Di- or Tri-brominated) | 1. Excess Brominating Agent: More than one equivalent of the brominating agent was used. 2. High Reactivity: The substrate is highly activated (e.g., phenol, aniline), making it prone to polysubstitution.[2] 3. High Temperature: Higher temperatures increase the reaction rate and can lead to over-bromination.[4] | 1. Carefully control the stoichiometry to 1.0-1.1 equivalents of the brominating agent.[3] 2. Deactivate the substrate by protecting the activating group (e.g., convert -OH to an ester). Alternatively, use a milder reagent like NBS.[9] 3. Perform the reaction at a lower temperature (e.g., 0 °C).[4] |
| Product Decomposition | 1. Unstable Product: The α-bromo ketone or other product is unstable under the reaction or workup conditions. 2. Excessive Heat: High temperatures during the reaction or purification can cause decomposition. | 1. Keep the temperature low during workup and purification. 2. Purify the product promptly after the reaction is complete. If using column chromatography, consider deactivating the silica (B1680970) gel with a non-nucleophilic base like triethylamine. |
| Bromination on Aromatic Ring instead of α-Position | 1. Incorrect Catalyst: A strong Lewis acid (e.g., FeBr₃) was used, which promotes aromatic substitution.[4] 2. Radical Conditions: For benzylic bromination, radical initiators (light, AIBN) are needed. For α-keto bromination, an acid catalyst is required.[7][11] | 1. For α-bromination of ketones, use a Brønsted acid catalyst like p-TsOH, HBr, or acetic acid.[4] 2. Ensure you are using the correct type of initiation for the desired transformation (ionic for α-keto, radical for benzylic). |
Data Presentation: Comparison of Bromination Conditions
The following tables summarize quantitative data for common bromination reactions to serve as a baseline for experimental design.
Table 1: α-Bromination of Acetophenone (B1666503) Derivatives
| Substrate | Brominating Agent | Catalyst / Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | NBS (1.2 eq) | Acidic Al₂O₃ / Methanol | Reflux | 10 min | 89 | [12] |
| Acetophenone | NBS (1.1 eq) | p-TsOH / CH₂Cl₂ (MW) | 80 | 0.5 | 95 | [4][8] |
| 4-Chloroacetophenone | Pyridine (B92270) hydrobromide perbromide (1.1 eq) | Acetic Acid | 90 | 3 | 85 | [3] |
| 4-Methoxyacetophenone | NBS (1.2 eq) | Acidic Al₂O₃ / Methanol | Reflux | 15 min | 92 | [12] |
| 4-Nitroacetophenone | NBS (1.2 eq) | Acidic Al₂O₃ / Methanol | Reflux | 30 min | 71 | [12] |
Table 2: Regioselectivity in the Bromination of Anisole (B1667542)
| Brominating Agent | Catalyst / Solvent | Temp (°C) | para:ortho Ratio | Total Yield (%) | Reference |
| Br₂ | Acetic Acid | Room Temp | 90:10 | ~95 | General Knowledge |
| NBS (1.0 eq) | Acetonitrile | Room Temp | >99:1 (para only) | 96 | [10] |
| Br₂ | FeBr₃ / CH₂Cl₂ | 0 | 95:5 | High | [13] |
| BrCl | Aqueous Solution | 25 | 97:3 | - | [14] |
Experimental Protocols
Protocol 1: Generalized Protocol for α-Bromination of a Ketone using this compound (Hypothetical)
Disclaimer: This is a generalized protocol for experimental design, as COBr₂ is not a standard reagent. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as COBr₂ and its decomposition products (CO, Br₂) are hazardous.[1][15][16]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone substrate (1.0 eq) and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Catalyst Addition: Add a Brønsted acid catalyst (e.g., p-toluenesulfonic acid, 0.1-0.2 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in the same solvent dropwise over 15-30 minutes. Note: COBr₂ may decompose to Br₂, indicated by the formation of a reddish-brown color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Gentle heating may be required if the reaction is slow.
-
Workup: Cool the reaction mixture and quench with a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite to destroy any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Cited Protocol for α-Bromination of 4-Chloroacetophenone [3][4]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).
-
Heating: Stir the reaction mixture and heat to 90 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After approximately 3 hours, or once the starting material is consumed, cool the reaction mixture to room temperature.
-
Precipitation: Pour the reaction mixture into ice water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the solid to obtain the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified α-bromo-4-chloroacetophenone.
Visualizations
Caption: Proposed mechanism for Lewis acid-catalyzed aromatic bromination using COBr₂.
Caption: A logical workflow for troubleshooting and improving reaction selectivity.
Caption: Catalyst-dependent pathways for achieving chemoselectivity in bromination.
References
- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homework.study.com [homework.study.com]
- 14. Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to regiospecific bromination rates of anisole and bromoanisoles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. airgas.com [airgas.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Carbonyl Dibromide and Phosgene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl dibromide (COBr₂) and phosgene (B1210022) (COCl₂) are both highly reactive electrophilic compounds used in a variety of chemical syntheses. Their reactivity stems from the electron-deficient carbonyl carbon, making them susceptible to nucleophilic attack. This guide provides an objective comparison of the reactivity of this compound and phosgene, supported by available experimental data and detailed protocols for key reactions. Understanding the nuances in their reactivity is crucial for selecting the appropriate reagent and optimizing reaction conditions in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of this compound and phosgene is essential for their safe handling and effective use.
| Property | This compound (COBr₂) | Phosgene (COCl₂) |
| Molar Mass | 187.82 g/mol | 98.91 g/mol |
| Appearance | Colorless liquid | Colorless gas |
| Boiling Point | 64-65 °C (decomposes)[1] | 8.3 °C[2] |
| Stability | Decomposes to CO and Br₂ | More stable, but reverts to CO and Cl₂ at high temperatures (>200 °C)[2] |
| Synthesis | Oxidation of CBr₄ with H₂SO₄; slow reaction of CO and Br₂[1] | Industrial production via reaction of CO and Cl₂ over activated carbon[2] |
Reactivity Comparison: A Deeper Dive
The reactivity of both this compound and phosgene is dominated by the electrophilicity of the carbonyl carbon, which is influenced by the attached halogen atoms. The general order of reactivity for acyl halides follows the trend: acyl iodide > acyl bromide > acyl chloride > acyl fluoride. This is attributed to two main factors: the inductive effect of the halogen and the strength of the carbon-halogen bond.
Chlorine is more electronegative than bromine, leading to a greater inductive withdrawal of electron density from the carbonyl carbon in phosgene. This would theoretically make the carbonyl carbon in phosgene more electrophilic and thus more reactive. However, the carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromide a better leaving group.[3] In nucleophilic acyl substitution reactions, the departure of the leaving group is a critical step.[4][5][6][7]
While direct, quantitative comparative studies on the reaction rates of this compound and phosgene with the same nucleophiles under identical conditions are scarce in the available literature, the general principles of organic chemistry suggest that the better leaving group ability of bromide would make this compound a more reactive acylating agent than phosgene.
Applications in Synthesis
Both reagents are valuable tools in organic synthesis, with applications dictated by their specific reactivity and the desired final product.
Phosgene in Isocyanate Synthesis
Phosgene is widely used in the industrial production of isocyanates, which are key precursors to polyurethanes.[2][8] The reaction proceeds via a nucleophilic attack of a primary amine on the carbonyl carbon of phosgene.
Reaction Mechanism:
The reaction of a primary amine with phosgene to form an isocyanate follows a nucleophilic acyl substitution mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosgene - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Dibromide and Oxalyl Bromide for the Synthetic Chemist
In the realm of synthetic chemistry, the selection of an appropriate reagent is paramount to the success of a transformation. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, acyl bromides and other brominated compounds are crucial intermediates. This guide provides a comprehensive comparative analysis of two key brominating agents: carbonyl dibromide (bromophosgene) and oxalyl bromide. We will delve into their physical and chemical properties, synthetic preparations, reactivity, and applications, supported by experimental data and detailed protocols.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their safe and effective use in the laboratory. The following table summarizes these key characteristics.
| Property | This compound | Oxalyl Bromide |
| Molecular Formula | COBr₂[1] | C₂Br₂O₂[2] |
| Molecular Weight | 187.82 g/mol [1][3] | 215.83 g/mol [2][4] |
| Appearance | Colorless liquid[1] | Clear, colorless to light yellow liquid[2] |
| Boiling Point | 64.5 °C (decomposes)[1] | 102-103 °C at 720 mmHg[4] |
| Melting Point | Not readily available | -19 °C[2][4] |
| Density | 2.52 g/mL at 15 °C[1] | ~1.517 g/mL at 25 °C[2] |
| Refractive Index | Not readily available | ~1.522[2] |
| Solubility | Reacts with water[1] | Reacts violently with water[2] |
Synthesis
The methods of preparation for these two reagents differ significantly, which can influence their availability and cost.
This compound (COBr₂): The synthesis of this compound can be challenging. One reported method involves the oxidation of carbon tetrabromide with sulfuric acid.[1] Unlike its chloro-analogue, phosgene, the direct bromination of carbon monoxide is not an efficient route as the reaction is slow at room temperature and reversible at higher temperatures.[1] A modified synthesis has also been elaborated, though details are sparse in the provided results.[5]
Oxalyl Bromide ((COBr)₂): A common laboratory preparation of oxalyl bromide involves the reaction of oxalyl chloride with an excess of hydrogen bromide. The product is then isolated by fractional distillation.
Reactivity and Applications
Both this compound and oxalyl bromide are highly reactive compounds, primarily utilized as brominating agents. However, their specific applications and reaction profiles show distinct differences.
This compound: this compound is a potent reagent for the synthesis of metal bromides and oxide bromides from their corresponding metal oxides.[5][6][7] This reaction is driven by the formation of volatile byproducts such as carbon dioxide, carbon monoxide, and bromine, which allows for the isolation of the desired product in high purity and quantitative yield.[5] It has been successfully employed in the synthesis of bromide derivatives of transition metals, lanthanides, and actinides.[5]
Caption: General reaction scheme for the synthesis of metal bromides using this compound.
Oxalyl Bromide: Oxalyl bromide is a versatile and widely used brominating agent in organic synthesis.[2] Its primary application is the conversion of carboxylic acids to acyl bromides, which are valuable reactive intermediates for the synthesis of esters, amides, and other carbonyl derivatives.[4] It is often preferred over other brominating agents due to the formation of volatile byproducts (CO, CO₂, and HBr), which simplifies product purification. A notable application is the conversion of cyclopentane-1,3-dione to 3-bromocyclopenten-2-one.[2][4]
Caption: Synthesis of an acyl bromide from a carboxylic acid using oxalyl bromide.
Spectroscopic Data
| Spectroscopic Data | This compound | Oxalyl Bromide |
| ¹³C NMR | Data has been recorded, but specific shifts are not provided.[8] | Not readily available. |
| ¹⁷O NMR | Data has been recorded, but specific shifts are not provided.[5][8] | Not readily available. |
| IR Spectroscopy | The carbonyl stretching frequency is a key characteristic.[9][10] | The infrared and Raman spectra have been analyzed.[11] |
| Mass Spectrometry | Electron impact mass spectra have been reported.[5][8] | Not readily available. |
Safety and Handling
Both this compound and oxalyl bromide are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
| Safety and Handling | This compound | Oxalyl Bromide |
| Hazards | Harmful if inhaled, causes severe skin burns and eye damage.[12][13] Reacts with water.[1] | Reacts violently with water, releasing corrosive fumes.[2][13] Harmful if inhaled, causes severe skin burns and eye damage.[2][13][14] |
| Precautions | Handle in a well-ventilated area.[12] Wear suitable protective clothing, gloves, and eye/face protection.[12] | Use only outdoors or in a well-ventilated area.[13] Wear protective gloves, clothing, and eye/face protection.[13][14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] | Store in a cool, dry place away from moisture in tightly sealed containers.[2] Keep refrigerated.[13] |
Experimental Protocols
The following are representative experimental protocols for the use of this compound and oxalyl bromide.
Protocol 1: Synthesis of Vanadyl(IV) Bromide (VOBr₂) using this compound
This protocol is adapted from the general procedure described for the synthesis of metal bromides.[5]
Methodology:
-
Place vanadium(V) oxide (V₂O₅) in a Carius tube.
-
Introduce an eight-fold excess of this compound (COBr₂) into the tube.
-
Seal the Carius tube and heat it at 125 °C for ten days to ensure the complete reaction of the metal oxide.
-
After the reaction period, cool the tube to room temperature and carefully open it in a fume hood.
-
The volatile byproducts (CO₂, CO, and Br₂) can be removed under vacuum, yielding the pure vanadyl(IV) bromide product.
Caption: Experimental workflow for the synthesis of VOBr₂ using this compound.
Protocol 2: Synthesis of an Acyl Bromide from a Carboxylic Acid using Oxalyl Bromide
This protocol is a general procedure for the conversion of a carboxylic acid to an acyl bromide.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in an anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a solution of oxalyl bromide (typically 1.1 to 1.5 equivalents) to the cooled carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.
-
The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl bromide.
-
The resulting acyl bromide solution can often be used directly in the next synthetic step, or the solvent and excess oxalyl bromide can be removed under reduced pressure to yield the crude acyl bromide.
Caption: Experimental workflow for the synthesis of an acyl bromide using oxalyl bromide.
Conclusion: Choosing the Right Reagent
Both this compound and oxalyl bromide are powerful brominating agents, but their utility lies in different synthetic contexts.
-
This compound is the reagent of choice for the conversion of metal oxides to their corresponding bromides or oxide bromides, a transformation for which there are few other general and convenient methods.
-
Oxalyl bromide is a more versatile and commonly used reagent in general organic synthesis, particularly for the mild and efficient conversion of carboxylic acids to acyl bromides. Its ease of use and the volatile nature of its byproducts make it a staple in many synthetic laboratories.
The selection between these two reagents will ultimately depend on the specific transformation required. For inorganic syntheses involving metal oxides, this compound offers a unique and effective solution. For the broader applications in organic synthesis, particularly those involving the activation of carboxylic acids, oxalyl bromide remains the more conventional and accessible choice. Researchers should always consult the relevant safety data sheets and literature before handling these hazardous but valuable synthetic tools.
References
- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Carbonyl bromide | CBr2O | CID 79057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound: a novel reagent for the synthesis of metal bromides and bromide oxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. This compound: a novel reagent for the synthesis of metal bromides and oxide bromides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. This compound: a novel reagent for the synthesis of metal bromides and oxide bromides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Carbonyl dihalides: synthesis and spectroscopic characterization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic properties of carbonyl compounds [ns1.almerja.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
A Researcher's Guide to Bromination: Comparing Alternatives to Carbonyl Dibromide
For chemists engaged in drug discovery and development, the introduction of a bromine atom into a molecule is a critical transformation. While effective, carbonyl dibromide (COBr₂), a bromine analog of phosgene, presents significant handling and safety challenges due to its high toxicity and reactivity.[1][2] It is a colorless liquid that readily decomposes and is sensitive to moisture, hydrolyzing into toxic hydrogen bromide and carbon dioxide.[2] This guide provides a comprehensive comparison of safer, more common, and highly effective alternative reagents for bromination, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Comparative Analysis of Key Brominating Reagents
The selection of a brominating agent is contingent upon the substrate, desired selectivity, and reaction conditions. Below is a summary of the most widely used alternatives to this compound.
Reagent Overview and Safety Profile
Each reagent possesses a unique profile regarding its physical state, stability, and handling requirements.
| Reagent | Formula | Physical State | Key Advantages | Major Hazards |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Crystalline Solid | Easy to handle; high selectivity for allylic/benzylic positions | Irritant |
| Phosphorus Tribromide | PBr₃ | Colorless Liquid | High yields for 1°/2° alcohols; forms acyl bromides | Toxic, corrosive, reacts violently with water |
| Triphenylphosphine Dibromide | (C₆H₅)₃PBr₂ | Crystalline Solid | Mild, neutral conditions; good for sensitive substrates | Corrosive, moisture-sensitive |
| Thionyl Bromide | SOBr₂ | Colorless Liquid | Converts alcohols and carboxylic acids | Toxic, corrosive, less stable than SOCl₂ |
Performance Comparison Across Substrates
The efficacy of a brominating agent is best measured by its performance with different functional groups. The following table summarizes typical yields for common transformations.
| Substrate Type | Example Reaction | Reagent | Typical Yield (%) | Reference |
| Primary Alcohol | 1-Butanol (B46404) → 1-Bromobutane (B133212) | PBr₃ | ~90% | [3][4] |
| Secondary Alcohol | 2-Butanol → 2-Bromobutane | (C₆H₅)₃PBr₂ | ~85% | [5][6] |
| Allylic Alkene | Cyclohexene → 3-Bromocyclohexene | NBS | ~85% | [7][8] |
| α-Carbonyl | Cyclohexanone → 2-Bromocyclohexanone | NBS, Acid Catalyst | >90% | [7][9] |
| Carboxylic Acid | Heptanoic Acid → 2-Bromoheptanoic Acid | Br₂ / PBr₃ (cat.) | ~90% | [10][11] |
Decision-Making and Mechanistic Pathways
Selecting the appropriate reagent requires a logical approach based on the starting material and the desired product. The following diagrams illustrate a general selection workflow and the primary mechanistic routes.
Caption: Reagent selection workflow based on substrate type.
Caption: Overview of common bromination mechanisms.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis.
Protocol 1: Allylic Bromination using N-Bromosuccinimide (NBS)
This procedure describes the selective bromination of an allylic position, a hallmark reaction of NBS.[7] The Wohl-Ziegler reaction involves refluxing a solution of the alkene and NBS with a radical initiator.[7]
-
Reaction: Cyclohexene to 3-Bromocyclohexene
-
Reagents:
-
Cyclohexene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02 equiv)
-
Carbon tetrachloride (CCl₄), anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexene, NBS, AIBN, and anhydrous CCl₄.
-
Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be initiated with a sunlamp if AIBN is not used.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (B58015) byproduct floats at the surface of the CCl₄.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the remaining succinimide.
-
Filter the mixture through a sintered glass funnel to remove the solid succinimide.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via distillation to yield 3-bromocyclohexene.
-
Protocol 2: Conversion of a Primary Alcohol using Phosphorus Tribromide (PBr₃)
This protocol details the conversion of a primary alcohol to an alkyl bromide, a highly efficient transformation using PBr₃ that proceeds via an Sₙ2 mechanism.[3][4][12]
-
Reaction: 1-Butanol to 1-Bromobutane
-
Reagents:
-
1-Butanol (1.0 equiv)
-
Phosphorus tribromide (PBr₃) (0.4 equiv)
-
Diethyl ether, anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a dropping funnel and magnetic stirrer, add 1-butanol and anhydrous diethyl ether.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add PBr₃ dropwise from the dropping funnel to the stirred solution over 30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Slowly pour the reaction mixture over crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude 1-bromobutane by fractional distillation.
-
Protocol 3: α-Bromination of a Ketone using N-Bromosuccinimide (NBS)
This procedure outlines the acid-catalyzed α-bromination of a ketone. The reaction proceeds through an enol intermediate.[7][13]
-
Reaction: Acetophenone (B1666503) to α-Bromoacetophenone
-
Reagents:
-
Acetophenone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a round-bottom flask, dissolve acetophenone and p-TsOH in acetonitrile.
-
Add NBS to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure α-bromoacetophenone.
-
References
- 1. echemi.com [echemi.com]
- 2. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Triphenylphosphine dibromide | 1034-39-5 | Benchchem [benchchem.com]
- 6. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 – Chemia [chemia.manac-inc.co.jp]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Validating Carbonyl Dibromide Reaction Products by NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a cornerstone of chemical synthesis. When working with reactive reagents like carbonyl dibromide (COBr₂), which can participate in a variety of reactions including phosgenations, carbonylations, and the synthesis of ureas and carbamates, rigorous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques for the validation of this compound reaction products, supported by experimental data and detailed protocols.
NMR Spectroscopy: The Gold Standard for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the molecular structure of a sample. By probing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the reaction products of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Key features to analyze in the ¹H NMR spectrum of a this compound adduct include:
-
Chemical Shift (δ): Protons near the carbonyl group and bromine atoms will be deshielded and appear at a higher chemical shift (downfield).
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of proton signals reveals the number of neighboring protons, helping to establish connectivity.
¹³C NMR is particularly powerful for identifying the carbonyl group itself. The carbon atom of a carbonyl group typically appears in a distinct region of the spectrum (160-220 ppm), making it easily identifiable.[1] The exact chemical shift can provide clues about the nature of the carbonyl group (e.g., ketone, ester, amide).[1]
Comparison of Analytical Techniques for Carbonyl Compound Validation
While NMR is the cornerstone of structural validation, a multi-technique approach provides the most robust confirmation. The table below compares NMR with Infrared (IR) Spectroscopy and Mass Spectrometry (MS), two other commonly employed techniques.
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis. | Presence of functional groups. | Molecular weight and elemental composition. |
| Strengths | - Unambiguous structure determination[2]- Non-destructive[3]- Quantitative capabilities[4] | - Fast and simple to operate- Excellent for identifying carbonyl groups (strong C=O stretch)[1] | - Extremely high sensitivity[5]- Provides molecular formula |
| Weaknesses | - Relatively low sensitivity[3]- Can be expensive to acquire and maintain- Complex spectra for large molecules | - Provides limited structural information beyond functional groups[1]- Not suitable for distinguishing between isomers with the same functional groups | - Destructive technique- Does not provide information on stereochemistry or connectivity |
| Typical Application | Primary method for structural elucidation of new compounds. | Rapid confirmation of the presence of a carbonyl group post-reaction. | Determination of molecular weight and confirmation of elemental composition. |
Experimental Protocols
General NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6]
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the solid product in approximately 0.6-0.7 mL of a deuterated solvent.[7] For ¹³C NMR, a higher concentration is often necessary due to the lower natural abundance of the ¹³C isotope.[8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can affect the chemical shifts of the analyte.
-
Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is often added to the solvent by the manufacturer.[7]
Representative ¹H and ¹³C NMR Data for a Carbonyl-Containing Compound
| ¹H NMR (CDCl₃, 500 MHz) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.35 - 7.25 | m | - | 5H | Phenyl-H |
| 5.80 | br s | - | 1H | N-H |
| 4.42 | d | 5.7 | 2H | CH₂ |
| 2.05 | s | - | 3H | CH₃ |
| ¹³C NMR (CDCl₃, 125 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 170.1 | C=O |
| 138.2 | Phenyl-C (quaternary) |
| 128.8 | Phenyl-CH |
| 127.8 | Phenyl-CH |
| 127.5 | Phenyl-CH |
| 43.6 | CH₂ |
| 23.2 | CH₃ |
Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the validation of a reaction product using multiple analytical techniques.
Caption: Workflow for the synthesis and structural validation of a chemical product.
Logical Relationship in NMR Data Analysis
The interpretation of NMR spectra involves a logical progression from raw data to a confirmed chemical structure.
Caption: Logical flow from raw NMR data to structure elucidation.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. azooptics.com [azooptics.com]
- 4. Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Comparative Guide to the Kinetic Studies of Carbonyl Dibromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of reactions involving carbonyl dibromide (COBr₂), also known as bromophosgene. This compound is a reactive compound, and understanding the kinetics of its reactions is crucial for its application in synthesis and for assessing its stability and environmental impact. This document summarizes available quantitative data, details experimental methodologies for kinetic analysis, and presents visual representations of reaction pathways.
Data Presentation: Kinetics of this compound Reactions
Currently, publicly available, peer-reviewed quantitative kinetic data, such as rate constants and activation energies for the decomposition and hydrolysis of this compound, is limited. While the decomposition to carbon monoxide and bromine, and its hydrolysis are known reactions, specific Arrhenius parameters from experimental studies are not readily found in the searched literature.
One key resource that may contain this information is the NIST (National Institute of Standards and Technology) publication, "Kinetic data on gas phase unimolecular reactions." [1] However, access to the full contents of this document to extract specific data for this compound was not possible during this search.
For context, the thermal decomposition of similar compounds, such as 1-bromo-2-chloroethane, has been studied, revealing complex radical-chain reactions with autocatalysis by the hydrogen bromide product. The hydrolysis of other organic bromides has also been investigated, but direct kinetic data for this compound remains elusive in the readily accessible literature.
Further primary literature research is required to obtain specific rate constants and activation energies for the reactions of this compound.
Experimental Protocols
Detailed experimental protocols for determining the kinetics of this compound reactions can be adapted from established methods for gas-phase and solution-phase kinetic studies.
Gas-Phase Decomposition Kinetics
The thermal decomposition of this compound (COBr₂) into carbon monoxide (CO) and bromine (Br₂) is a key reaction. A common experimental setup to study the kinetics of such a gas-phase unimolecular decomposition involves a static reactor system coupled with a pressure transducer.
Methodology:
-
Reactant Preparation: A pure sample of this compound is synthesized and purified.
-
Apparatus: A heated static reaction vessel of known volume, made of a material inert to the reactants and products (e.g., Pyrex or quartz), is used. The vessel is connected to a vacuum line, a pressure transducer (manometer), and a temperature controller.
-
Procedure:
-
The reaction vessel is evacuated to a high vacuum to remove any residual gases.
-
A known initial pressure of gaseous this compound is introduced into the heated vessel.
-
The total pressure of the system is monitored over time using the pressure transducer. As the decomposition proceeds (COBr₂(g) → CO(g) + Br₂(g)), the number of moles of gas increases, leading to a rise in the total pressure.
-
The reaction is allowed to proceed to completion to determine the final pressure, which should ideally be twice the initial pressure.
-
-
Data Analysis:
-
The partial pressure of this compound at any given time can be calculated from the initial and total pressures.
-
The order of the reaction can be determined by plotting the concentration (or partial pressure) of COBr₂ versus time in various forms (e.g., ln[COBr₂] vs. time for first-order kinetics).
-
The rate constant (k) is determined from the slope of the linear plot.
-
By conducting the experiment at various temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (ln(k) vs. 1/T).
-
Solution-Phase Hydrolysis Kinetics
The hydrolysis of this compound is expected to be a rapid reaction, making it suitable for study using stopped-flow techniques.
Methodology:
-
Reactant Preparation: A solution of this compound in a suitable organic solvent (e.g., acetonitrile) and an aqueous buffer solution of known pH are prepared.
-
Apparatus: A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of changes in absorbance or fluorescence.
-
Procedure:
-
The two reactant solutions are loaded into separate syringes in the stopped-flow apparatus.
-
The solutions are rapidly injected into a mixing chamber and then into an observation cell.
-
The change in absorbance of a reactant or product over time is monitored at a specific wavelength. For instance, the disappearance of this compound or the appearance of a product could be followed.
-
-
Data Analysis:
-
The kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., a first-order exponential decay) to determine the pseudo-first-order rate constant (k').
-
By varying the concentration of the reactant in excess (e.g., water), the true rate constant (k) can be determined from a plot of k' versus the concentration of that reactant.
-
The influence of pH on the reaction rate can be investigated by using buffers of different pH values.
-
Mandatory Visualization
Reaction Pathway for this compound Decomposition
The thermal decomposition of this compound proceeds through the cleavage of the carbon-bromine bonds to yield carbon monoxide and elemental bromine.
Experimental Workflow for Gas-Phase Kinetic Study
The following diagram illustrates the workflow for a typical gas-phase kinetic study of this compound decomposition.
References
A Comparative Guide to the Efficacy of Lewis Acids with Carbonyl Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of various Lewis acids in activating carbonyl dibromide (COBr₂). Due to a lack of direct comparative experimental studies on this compound with a wide range of Lewis acids, this comparison is based on established principles of Lewis acid-carbonyl interactions and experimental data from analogous carbonyl compounds.
Introduction to Lewis Acid Catalysis of Carbonyl Compounds
This compound, the dibromo analogue of phosgene, possesses a carbonyl group that can be activated by Lewis acids. Lewis acids are electron-pair acceptors that can coordinate to the lone pair of electrons on the carbonyl oxygen.[1][2][3] This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] The strength of the Lewis acid is a critical factor in the degree of activation and, consequently, the reaction rate and efficiency.[4][5] Stronger Lewis acids are generally expected to provide greater rate enhancement.
Mechanism of Carbonyl Activation
The activation of a carbonyl group by a Lewis acid (LA) involves the formation of a Lewis acid-base adduct.[1][2][3] This coordination polarizes the C=O bond, withdrawing electron density from the carbonyl carbon and rendering it more electrophilic. This activation is a key step in numerous organic transformations, including Friedel-Crafts acylation, aldol (B89426) reactions, and Diels-Alder reactions.[1]
The general mechanism can be visualized as follows:
Comparative Efficacy of Common Lewis Acids
The efficacy of a Lewis acid in activating this compound is expected to correlate with its Lewis acidity. Stronger Lewis acids form more stable adducts with the carbonyl oxygen, leading to a greater increase in the electrophilicity of the carbonyl carbon. The following table provides a qualitative comparison of common Lewis acids based on their relative strengths.
| Lewis Acid | Formula | Relative Lewis Acidity | Expected Efficacy with this compound |
| Aluminum Chloride | AlCl₃ | Strong | Expected to be highly effective in activating this compound due to its strong Lewis acidity. It is a common catalyst for Friedel-Crafts reactions.[1] |
| Boron Trifluoride | BF₃ | Strong | A strong Lewis acid that is anticipated to be a potent activator for this compound.[6] |
| Titanium Tetrachloride | TiCl₄ | Strong | Known to form 2:1 coordination complexes with carbonyls and is a strong Lewis acid, suggesting high efficacy.[7] |
| Tin(IV) Chloride | SnCl₄ | Strong | Similar to TiCl₄, it is a strong Lewis acid that can form 2:1 complexes with carbonyl compounds, indicating it would be a powerful activator.[7] |
| Iron(III) Chloride | FeCl₃ | Moderate to Strong | A versatile Lewis acid with concentration-dependent complex formation, expected to be an effective catalyst.[7] |
| Zinc Chloride | ZnCl₂ | Moderate | A milder Lewis acid that may require higher temperatures or longer reaction times for efficient activation compared to stronger Lewis acids. It has been noted to display no significant interaction in solution with some carbonyls at ground state.[7] |
| Scandium Triflate | Sc(OTf)₃ | Moderate | A water-tolerant Lewis acid that is effective in various carbonyl reactions and is expected to be a moderately effective activator for this compound. |
| Indium(III) Chloride | InCl₃ | Moderate | Forms classic Lewis pair adducts and is considered a moderately strong Lewis acid.[7] |
| Silver Triflate | AgOTf | Weak | Considered a weak Lewis acid that shows no ground state complexation with some carbonyls, suggesting lower efficacy.[7] |
| Cerium(III) Chloride | CeCl₃ | Weak | A weak Lewis acid that is unlikely to be a strong activator for this compound under standard conditions.[7] |
Generalized Experimental Protocol for Lewis Acid-Catalyzed Carbonyl Reactions
The following is a generalized protocol for a reaction involving a Lewis acid and a carbonyl compound. This protocol should be adapted and optimized for specific substrates and reactions with this compound.
Materials:
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
This compound
-
Lewis acid
-
Nucleophile
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere to exclude moisture.[7]
-
The Lewis acid (e.g., 1.1 equivalents) is dissolved or suspended in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise to the Lewis acid mixture.
-
The mixture is stirred for a specified time (e.g., 15-30 minutes) to allow for the formation of the activated complex.
-
A solution of the nucleophile (1.0-1.2 equivalents) in the anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or NMR) until completion.
-
Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water, or a specific buffer).
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by a suitable method, such as column chromatography, distillation, or recrystallization.
Workflow for a Generic Lewis Acid-Catalyzed Reaction
The following diagram illustrates the typical workflow for carrying out a Lewis acid-catalyzed reaction with a carbonyl compound.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brominating Agents: N-Bromosuccinimide vs. Carbonyl Dibromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to ensure reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of N-Bromosuccinimide (NBS) and carbonyl dibromide (bromophosgene) as brominating agents, with a focus on their application in the synthesis of key pharmaceutical intermediates. The comparison is based on available experimental data, established protocols, and documented reactivity.
N-Bromosuccinimide (NBS): The Reagent of Choice for Selective Bromination
N-Bromosuccinimide is a versatile and widely used reagent for introducing bromine atoms into organic molecules, particularly at positions alpha to a carbonyl group and at allylic or benzylic sites. Its popularity is due to its solid nature, which makes it easier and safer to handle than liquid bromine, and its ability to provide a low, controlled concentration of bromine during the reaction, which enhances selectivity.
α-Bromination of Carbonyl Compounds
NBS is highly effective for the α-bromination of ketones, a common transformation in the synthesis of complex organic molecules. This reaction typically proceeds through an enol or enolate intermediate.
Table 1: Yields of α-Bromination of Various Ketones using N-Bromosuccinimide
| Starting Material | Reagent/Catalyst | Solvent | Yield (%) |
| Acetophenone | NBS / p-TsOH | Dichloromethane | 94% |
| 4-Chloroacetophenone | NBS / NH₄OAc | Diethyl Ether | Good |
| Acyclic Ketones | NBS / NH₄OAc | Carbon Tetrachloride | Efficient |
| Cyclic Ketones | NBS / NH₄OAc | Diethyl Ether | Good |
| α,β-Unsaturated Ketones | NBS / SeO₂ / PTSA | Toluene | Good |
Allylic and Benzylic Bromination
NBS is the preferred reagent for the Wohl-Ziegler reaction, which involves the selective bromination of C-H bonds adjacent to a double bond or an aromatic ring. This radical substitution reaction is known for its high yields, though specific quantitative data is highly substrate-dependent. The use of NBS minimizes the competing addition of bromine across the double bond.
Experimental Protocols for N-Bromosuccinimide Reactions
Protocol 1: Acid-Catalyzed α-Bromination of a Ketone
-
Preparation: A solution of the ketone is prepared in a suitable solvent, such as diethyl ether or carbon tetrachloride.
-
Catalyst Addition: A catalytic amount of ammonium (B1175870) acetate (B1210297) is added to the solution.
-
Bromination: N-Bromosuccinimide is added to the mixture. For cyclic ketones, the reaction is typically stirred at room temperature (25 °C). For acyclic ketones, the mixture is heated to 80 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is filtered. The filtrate is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the α-bromo ketone.
Protocol 2: Radical-Initiated α-Bromination of a Ketone
-
Preparation: The ketone and N-bromosuccinimide are dissolved in carbon tetrachloride.
-
Initiation: A radical initiator, such as benzoyl peroxide, is added.
-
Reaction: The mixture is irradiated with a UV-Vis lamp at 30 °C with stirring.
-
Monitoring: The reaction is monitored by TLC.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The succinimide (B58015) byproduct can be removed by filtration after trituration with a suitable solvent. The filtrate is then concentrated to obtain the α-bromo ketone.
Visualizing NBS Reaction Pathways and Workflows
Caption: Reaction pathways for NBS brominations.
Caption: General experimental workflow for NBS brominations.
This compound (Bromophosgene): A Non-viable Alternative for Selective Organic Bromination
In stark contrast to the extensive documentation for NBS, there is a profound lack of scientific literature supporting the use of this compound for the selective bromination of organic compounds such as ketones or in allylic positions.
The primary documented application of this compound is in the field of inorganic chemistry , where it is used as a reagent to synthesize metal bromides and bromide oxides from metal oxides. This process typically requires harsh conditions, such as heating in a sealed tube at high temperatures (e.g., 125 °C for 10 days), and results in essentially quantitative yields for the inorganic products.
There is no readily available experimental data or established protocols for the use of this compound in the α-bromination of ketones or allylic/benzylic bromination. Its chemical properties as a phosgene (B1210022) analogue suggest it would likely act as a carbonylating agent rather than a selective source of electrophilic bromine. Furthermore, this compound is a toxic and corrosive substance, making its handling significantly more hazardous than NBS for routine organic synthesis.
Conclusion: An Unambiguous Choice for Synthetic Chemists
-
N-Bromosuccinimide is a well-established, highly efficient, and selective reagent with a vast body of supporting experimental data and detailed protocols. It is the industry and academic standard for α-bromination of carbonyls and allylic/benzylic brominations.
-
This compound has no documented application in these key organic transformations. Its utility is confined to specific inorganic syntheses under harsh conditions. Its hazardous nature and lack of proven efficacy in selective organic bromination make it an unsuitable and unproven alternative.
For researchers, scientists, and drug development professionals seeking a reliable, high-yielding, and selective method for the bromination of carbonyl compounds and allylic/benzylic positions, N-bromosuccinimide is the unequivocally superior and recommended reagent.
A Spectroscopic Comparison of Carbonyl Halides: COF₂, COCl₂, and COBr₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the carbonyl halides: carbonyl fluoride (B91410) (COF₂), phosgene (B1210022) (COCl₂), and carbonyl bromide (COBr₂). The data presented is intended to assist researchers in understanding the structural and electronic differences between these important chemical entities.
Introduction
Carbonyl halides are a class of reactive compounds characterized by a carbonyl group double-bonded to two halogen atoms. The progressive change in the halogen from fluorine to bromine significantly influences the electronic environment of the carbonyl group, which is reflected in their spectroscopic properties. This guide will objectively compare their performance in various spectroscopic analyses, supported by experimental data.
Data Presentation
Vibrational Spectroscopy (IR and Raman)
The vibrational frequencies of the carbonyl halides are sensitive to the mass and electronegativity of the halogen atoms. The C=O stretching frequency, in particular, provides insight into the bond strength.
| Vibrational Mode | COF₂ (cm⁻¹) | COCl₂ (cm⁻¹) | COBr₂ (cm⁻¹) |
| ν₁ (C=O stretch) | 1928 | 1827 | 1828 |
| ν₂ (CX₂ sym. stretch) | 965 | 585 | 425 |
| ν₃ (CX₂ asym. stretch) | 1249 | 849 | 754 |
| ν₄ (CX₂ scissors) | 626 | 285 | 181 |
| ν₅ (CX₂ wag) | 584 | 440 | 350 |
| ν₆ (CX₂ twist) | 774 | 303 | 205 |
Note: Data is for the gas phase. Isotopic variations may cause slight shifts.
UV-Vis Spectroscopy
The electronic transitions in carbonyl halides are primarily the n → π* and π → π* transitions of the carbonyl group. The position of the absorption maxima is influenced by the halogen substituents.
| Transition | COF₂ (λ_max, nm) | COCl₂ (λ_max, nm) | COBr₂ (λ_max, nm) |
| n → π | ~195 | 230 | ~260 |
| π → π | < 190 | ~200 | ~220 |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of the carbon, oxygen, and halogen nuclei. The chemical shifts are highly dependent on the electronegativity of the attached halogens.
| Nucleus | COF₂ (ppm) | COCl₂ (ppm) | COBr₂ (ppm) |
| ¹³C | ~130 | 149.6 | ~160 |
| ¹⁷O | ~200-250 | ~300-350 | ~350-400 |
| ¹⁹F | -21 | N/A | N/A |
Note: Chemical shifts are approximate and can vary with solvent and reference standard. Carbonyl carbons in general resonate in the range of 170 to 220 ppm.[1] The ¹⁷O chemical shifts cover a wide range from -50 to +1600 ppm.[2] For ¹⁹F NMR, chemical shifts can range from -200 ppm to +200 ppm.[3]
Experimental Protocols
Gas-Phase Infrared (IR) Spectroscopy
Objective: To obtain the vibrational spectrum of the carbonyl halides in the gas phase.
Methodology:
-
Sample Preparation: The carbonyl halide gas is introduced into an evacuated gas cell with IR-transparent windows (e.g., KBr or CsI). The pressure is typically kept low (a few torr) to minimize pressure broadening of the rotational-vibrational lines.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with a dry, CO₂-free gas (e.g., nitrogen or argon) to minimize atmospheric interference.
-
Data Acquisition: A background spectrum of the evacuated gas cell is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the carbonyl halide.
Gas-Phase Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption spectra of the carbonyl halides.
Methodology:
-
Sample Handling: Due to the reactivity and toxicity of carbonyl halides, these experiments are conducted in a well-ventilated fume hood or a dedicated vacuum line.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a gas-tight cuvette holder is used. Quartz cuvettes are required for measurements in the UV region.
-
Procedure: A reference cuvette filled with an inert gas (e.g., nitrogen) is placed in the reference beam path. The sample cuvette is filled with the carbonyl halide gas at a known partial pressure. The absorption spectrum is recorded over the desired wavelength range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹³C, ¹⁷O, and/or ¹⁹F NMR spectra of the carbonyl halides.
Methodology:
-
Sample Preparation: Due to the gaseous nature and reactivity of these compounds, specialized techniques are required. A common method involves condensing the gas into a cooled, thick-walled NMR tube containing a deuterated solvent. Alternatively, for highly reactive species, a sealed capillary containing the sample can be placed inside a standard NMR tube with a locking solvent. All manipulations should be performed using Schlenk line or glovebox techniques to exclude moisture and air.
-
Instrumentation: A high-field NMR spectrometer is used. For ¹⁷O NMR, due to its low natural abundance and quadrupolar nature, isotopic enrichment and specialized probes may be necessary.[4]
-
Data Acquisition: Standard pulse sequences are used for ¹³C and ¹⁹F NMR. For ¹⁷O, techniques to overcome broad line widths, such as high-power decoupling and rapid acquisition rates, may be employed.
Mandatory Visualization
Caption: Spectroscopic trends in carbonyl halides.
This guide provides a foundational comparison of the spectroscopic properties of COF₂, COCl₂, and COBr₂. For more in-depth analysis, consulting the primary literature for specific experimental conditions and theoretical calculations is recommended.
References
Phosgene Oxime vs. Carbonyl Dibromide: A Comparative Guide to Toxicity and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties and handling requirements for phosgene (B1210022) oxime and carbonyl dibromide. While both are hazardous compounds, phosgene oxime is a well-documented chemical warfare agent with extreme toxicity, whereas quantitative toxicity data for this compound is largely unavailable. This comparison relies on established data for phosgene oxime and available safety information for this compound.
Executive Summary
Quantitative Toxicity Data
A stark contrast exists in the availability of quantitative toxicity data for these two compounds. Phosgene oxime has been studied to some extent due to its classification as a chemical warfare agent, whereas similar data for this compound is not found in the reviewed literature.
| Parameter | Phosgene Oxime (CX) | This compound | Reference |
| Dermal LD50 (Lethal Dose, 50%) | Estimated at 25 mg/kg in humans. | Data not available. | [2][4][7] |
| Inhalation LCt50 (Lethal Concentration and Time, 50%) | Estimated at 1,500 - 2,000 mg·min/m³. | Data not available. | [2][4] |
| Irritation Threshold (Inhalation) | 0.2 mg·min/m³. | Data not available. | [4] |
| Intolerable Concentration (Inhalation) | 3 mg·min/m³. | Data not available. | [4] |
Note: The LD50 and LCt50 values for phosgene oxime are estimates and should be interpreted with caution. The absence of data for this compound highlights a significant knowledge gap regarding its acute toxicity.
Mechanism of Action and Physiological Effects
Phosgene Oxime
The precise mechanism of action for phosgene oxime is not fully understood.[3][10] Its toxicity is likely mediated through binding to sulfhydryl and amino groups, leading to cellular damage.[10] The toxic effects may be attributable to its alkylating properties or the effects of its chlorine, oxime, or carbonyl groups.[1]
Exposure to phosgene oxime results in immediate and severe effects:
-
Dermal: Instantaneous pain, blanching with an erythematous ring, followed by the formation of wheals and subsequent tissue necrosis.[11][12] It is classified as a corrosive agent due to the extreme tissue damage it causes.[2][3]
-
Ocular: Severe pain, conjunctivitis, keratitis, and potential for blindness.[3][11]
-
Respiratory: Immediate irritation of the upper respiratory tract, which can lead to pulmonary edema, necrotizing bronchiolitis, and pulmonary thrombosis upon inhalation or systemic absorption.[4][5]
This compound
The mechanism of toxicity for this compound is not well-documented in publicly available literature. As a carbonyl halide, it is expected to be highly reactive and likely acts as a strong acylating agent. Upon contact with moisture, it hydrolyzes to form hydrogen bromide and carbon dioxide, which can contribute to its corrosive effects.[8]
Experimental Protocols & Handling
Phosgene Oxime Decontamination Protocol
Due to its rapid absorption, decontamination must be performed immediately to be effective.[2]
-
Personnel Protection: Responders must wear appropriate Personal Protective Equipment (PPE), including a pressure-demand, self-contained breathing apparatus (SCBA) and chemical-resistant clothing (e.g., butyl rubber gloves).[4]
-
Removal from Source: Immediately move the victim from the contaminated area to fresh air. Since phosgene oxime vapor is heavier than air, seek higher ground.[2][6]
-
Decontamination of Skin:
-
Decontamination of Eyes:
-
Ingestion: Do not induce vomiting. Dilution with water or milk is recommended, but emesis and activated charcoal are not, due to the corrosive effects.[2]
-
Waste Disposal: Contaminated clothing and materials should be placed in sealed plastic bags for proper disposal.[6][13]
This compound Handling Procedures
The following are general handling procedures based on Safety Data Sheet (SDS) information.[9]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear impervious, chemical-resistant clothing and gloves.
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.
-
-
Safe Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.
-
Spill Response:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.
-
Contain and collect the spill using appropriate absorbent materials and place it in a suitable, closed container for disposal.
-
Visualizing Exposure and Decontamination
The following diagrams illustrate the logical flow of events following exposure to these hazardous materials and the necessary response actions.
Caption: Phosgene Oxime Exposure and Response Pathway.
Caption: this compound Safe Handling Workflow.
References
- 1. Phosgene Oxime: Injury and associated Mechanisms compared to vesicating agents Sulfur Mustard and Lewisite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. Phosgene Oxime (CX): Blister Agent | NIOSH | CDC [cdc.gov]
- 4. Phosgene Oxime | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. Phosgene Oxime: A Highly Toxic Urticant and Emerging Chemical Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosgene Oxime | Chemical Emergencies | CDC [cdc.gov]
- 7. fireengineering.com [fireengineering.com]
- 8. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. encyclopedia.uia.org [encyclopedia.uia.org]
- 11. Phosgene oxime - Wikipedia [en.wikipedia.org]
- 12. Phosgene oxime - Hazardous Agents | Haz-Map [haz-map.com]
- 13. dhd4.org [dhd4.org]
A Comparative Guide to Carbonyl Dibromide and its Alternatives in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a carbonylating agent is a critical decision in large-scale chemical synthesis, with significant implications for process efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of carbonyl dibromide (COBr₂) and its primary alternatives: phosgene (B1210022) (COCl₂), diphosgene (ClCOOCCl₃), and triphosgene (B27547) (Cl₃COCOOCCl₃). We will delve into a comparative analysis of their performance, supported by available data, and outline key experimental considerations.
Executive Summary
This compound, a bromine analog of phosgene, presents a highly reactive option for carbonylation reactions.[1] However, its application in large-scale synthesis is limited by considerations of cost, stability, and handling. Phosgene, the traditional benchmark, offers high reactivity and cost-effectiveness but is accompanied by extreme toxicity, necessitating stringent safety protocols.[2][3] Diphosgene and triphosgene have emerged as safer, easier-to-handle alternatives to phosgene, though they often exhibit lower reactivity and may introduce process inefficiencies.[4][5] The choice among these reagents ultimately depends on a careful evaluation of the specific synthetic requirements, safety infrastructure, and economic constraints of the project.
Comparative Analysis of Carbonylating Agents
The following table summarizes the key properties and performance metrics of this compound and its alternatives.
| Feature | This compound (COBr₂) | Phosgene (COCl₂) | Diphosgene | Triphosgene |
| Physical State | Colorless liquid[1] | Colorless gas[3] | Colorless liquid | White crystalline solid |
| Boiling Point | 64.5 °C (decomposes)[1] | 8.3 °C[3] | 128 °C | 203-206 °C (decomposes) |
| Molar Mass | 187.82 g/mol [6] | 98.91 g/mol [3] | 197.83 g/mol | 296.75 g/mol |
| Reactivity | High | Very High[4][7] | Moderate | Lower[4][7] |
| Toxicity | High (decomposes to CO and Br₂)[1] | Extremely High[3] | High (decomposes to phosgene) | High (decomposes to phosgene) |
| Handling | Requires specialized equipment due to instability and toxicity[1] | Requires extensive, specialized infrastructure for safe handling and containment[3] | Easier to handle than phosgene (liquid) | Easiest to handle (solid) |
| Cost | High (specialty chemical) | Low (large-scale industrial production) | Moderate | Moderate to High |
Cost-Benefit Analysis in Key Applications
Isocyanate Synthesis
Isocyanates are crucial intermediates in the production of polyurethanes. The traditional synthesis involves the reaction of a primary amine with phosgene.[8][9]
-
This compound: Due to its high reactivity, this compound is expected to readily convert amines to isocyanates. However, its higher cost and the generation of hydrogen bromide (HBr) as a corrosive byproduct present significant economic and operational challenges on a large scale.
-
Phosgene: Phosgene remains the most cost-effective reagent for large-scale isocyanate production due to its high reactivity and the low cost of raw materials (carbon monoxide and chlorine).[1][3] However, the extreme toxicity of phosgene necessitates substantial investment in safety infrastructure and stringent operational protocols, adding to the overall cost.[2]
-
Diphosgene and Triphosgene: These reagents offer a significant advantage in terms of handling and safety over phosgene.[2] Triphosgene, being a solid, is particularly favored in laboratory and smaller-scale production.[10] However, their lower reactivity often translates to slower reaction times and potentially lower yields compared to phosgene, which can impact throughput and overall process economics.[5]
Polycarbonate Synthesis
Polycarbonates are widely used engineering thermoplastics, traditionally synthesized from bisphenol A and phosgene.[11][12]
-
This compound: While theoretically capable of producing polycarbonates, the use of this compound for this purpose is not well-documented in large-scale applications. The high cost and potential for side reactions involving bromine would likely make it economically uncompetitive.
-
Phosgene: The phosgene-based process is a mature and efficient method for polycarbonate production.[13] However, environmental and safety concerns have driven the development of phosgene-free alternatives.[13] The operational costs associated with phosgene handling and waste disposal are significant.[14]
-
Phosgene-Free Alternatives: The industry is increasingly shifting towards non-phosgene routes for polycarbonate synthesis, such as the transesterification of diphenyl carbonate with bisphenol A.[15] These methods, while potentially having higher initial catalyst and development costs, offer significant long-term benefits in terms of safety and environmental impact.[14]
Experimental Protocols and Methodologies
Detailed experimental protocols for large-scale synthesis using these highly hazardous materials are typically proprietary and require specialized engineering controls. The following provides a generalized overview of the key steps and considerations.
General Workflow for Isocyanate Synthesis
Caption: Generalized workflow for isocyanate synthesis.
Methodology:
-
Charging the Reactor: An inert solvent is charged to a jacketed reactor equipped with a robust agitation system and an acid gas scrubber. The primary amine is then added under an inert atmosphere.
-
Addition of Carbonylating Agent: The carbonylating agent is introduced at a controlled rate while maintaining a specific temperature profile. For gaseous phosgene, this involves bubbling the gas through the reaction mixture. For liquid diphosgene or this compound, it is added via a dosing pump. Solid triphosgene is typically added as a solution or in portions.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as in-situ IR spectroscopy or by analyzing quenched aliquots.
-
Work-up and Purification: Upon completion, any excess reagent is quenched or removed. The resulting product is then purified, typically by distillation, to yield the final isocyanate.
Safety and Handling Considerations
The extreme toxicity of this compound, phosgene, and its derivatives necessitates a comprehensive safety program.
-
Containment: All operations should be conducted in a closed system with continuous monitoring for leaks.
-
Personal Protective Equipment (PPE): Full-face respirators with appropriate cartridges, chemical-resistant suits, and gloves are mandatory.
-
Ventilation: Operations must be performed in well-ventilated areas with dedicated exhaust systems.
-
Emergency Preparedness: Emergency response plans, including access to medical treatment for exposure, must be in place.
-
Waste Disposal: All waste streams containing these reagents must be neutralized and disposed of in accordance with strict environmental regulations. The costs associated with hazardous waste disposal can be substantial.[4]
Logical Decision Pathway for Reagent Selection
The selection of the most appropriate carbonylating agent involves a multi-faceted decision-making process.
Caption: Decision tree for selecting a carbonylating agent.
Conclusion
The cost-benefit analysis of this compound versus its alternatives for large-scale synthesis is a complex interplay of reactivity, cost, safety, and operational considerations.
-
This compound: While a potent reagent, its high cost and handling challenges currently limit its widespread use in large-scale industrial applications. It may find niche applications where its unique reactivity is essential and the cost is justifiable.
-
Phosgene: Despite its extreme toxicity, phosgene remains a dominant choice for high-volume, cost-sensitive syntheses due to its high reactivity and low raw material cost. However, the significant investment in safety and environmental compliance must be factored into the overall economic evaluation.
-
Diphosgene and Triphosgene: These reagents provide a valuable compromise between reactivity and safety, particularly for small to medium-scale production where the infrastructure for handling gaseous phosgene may not be feasible. Triphosgene, as a solid, offers the most convenient handling.
For drug development professionals, where process safety and product purity are paramount, the use of phosgene alternatives like triphosgene is often favored in the early stages of development. As a process scales up, a thorough re-evaluation of the economics and safety of using phosgene may be warranted. The development of greener, phosgene-free synthetic routes continues to be a major focus in the chemical industry, promising a future with safer and more sustainable manufacturing processes.
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. datainsightsmarket.com [datainsightsmarket.com]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. haz_waste_mgmt_wmcost – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, CAS No. 593-95-3 - iChemical [ichemical.com]
- 9. publications.iupac.org [publications.iupac.org]
- 10. nbinno.com [nbinno.com]
- 11. Phosgene Synthesis Catalysis: The Influence of Small Quantities of Bromine in the Chlorine Feedstream - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pslc.ws [pslc.ws]
- 13. researchgate.net [researchgate.net]
- 14. umbrex.com [umbrex.com]
- 15. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carbonyl Dibromide: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for carbonyl dibromide (COBr₂), a colorless liquid also known as bromophosgene. Researchers, scientists, and drug development professionals must handle this hazardous chemical with extreme caution, adhering to strict safety protocols to mitigate risks. This compound is known to be sensitive to hydrolysis and slowly decomposes at low temperatures into carbon monoxide and elemental bromine.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary safety measures are in place. Work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[2] Use non-sparking tools and take precautionary measures against static discharge.[2][3]
In case of accidental release, evacuate the area and remove all sources of ignition.[2] Personnel involved in the cleanup must wear appropriate personal protective equipment (PPE).[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (inspected prior to use). | [2] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. | [2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of small, laboratory-scale quantities of this compound is through controlled hydrolysis, which breaks it down into less hazardous components: hydrogen bromide and carbon dioxide.[1] For larger quantities, disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]
Experimental Protocol: Laboratory-Scale Hydrolysis
This protocol is intended for the neutralization of small quantities of this compound.
Materials:
-
This compound
-
Large beaker or flask
-
Stir bar and magnetic stir plate
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate solution (5-10%) or other suitable neutralizing agent
-
pH indicator paper
Procedure:
-
Preparation: Place a large beaker or flask containing a stir bar in an ice bath within a chemical fume hood. Add a significant excess of cold water to the beaker.
-
Controlled Addition: Slowly add the this compound dropwise to the cold, stirring water from a dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation.
-
Hydrolysis Reaction: Allow the mixture to stir for several hours to ensure complete hydrolysis. This compound reacts with water to form hydrogen bromide and carbon dioxide.
-
Neutralization: After hydrolysis is complete, slowly add a sodium bicarbonate solution to neutralize the resulting hydrobromic acid. Monitor the pH using indicator paper until a neutral pH (6-8) is achieved. Be cautious as the addition of bicarbonate will cause gas evolution (carbon dioxide).
-
Final Disposal: The neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | COBr₂ | [1] |
| Molar Mass | 187.818 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 2.52 g/mL at 15 °C | [1] |
| Boiling Point | 64.5 °C (decomposes) | [1] |
| Solubility in Water | Reacts | [1] |
Hazard Information
| Hazard Classification | Rating | Source |
| NFPA 704 | Health: 4, Flammability: 0, Instability: 1 | [1] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Carbonyl Dibromide
This document provides a comprehensive guide for the safe handling, use, and disposal of Carbonyl dibromide (COBr₂), also known as bromophosgene. It is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of this compound.
Hazard Overview
This compound is a colorless, volatile liquid that is a bromine analogue of phosgene (B1210022).[1] It is sensitive to light, heat, and moisture, decomposing into toxic substances like carbon monoxide, bromine, and hydrogen bromide.[1] While specific toxicity data is limited, its similarity to phosgene suggests it should be handled as a highly toxic and corrosive substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. All personnel must wear the following equipment when handling this compound.[2][3]
| Protection Area | Equipment Specification | Rationale |
| Eye/Face | Tightly fitting chemical splash goggles with side-shields (conforming to EN 166 or NIOSH standards). A full-face shield must be worn over the goggles.[2][4] | Protects against splashes of the corrosive liquid and exposure to vapors. A face shield offers an additional layer of protection for the entire face.[3] |
| Skin/Body | Fire/flame resistant and impervious clothing, such as a chemically resistant apron or suit over a flame-resistant lab coat.[2] Full-length pants and closed-toe shoes are mandatory.[4][5] | Prevents skin contact with the corrosive liquid. Flame-resistant properties are a precaution against unforeseen reactions. |
| Hands | Handle with chemically resistant gloves (e.g., Butyl rubber or a laminate like Silver Shield). Gloves must be inspected prior to use and changed frequently.[2][6] | Protects hands from direct contact. Given the reactivity, a highly resistant glove material is essential. |
| Respiratory | A full-face respirator with a cartridge appropriate for acid gases and organic vapors is required if exposure limits are exceeded or if working outside of a certified chemical fume hood.[2][7] | Protects against inhalation of the highly toxic and irritating vapors. |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8]
Step 1: Preparation and Pre-Handling Check
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary materials, including the primary container of this compound, reaction glassware, and spill cleanup materials.
-
Don all required PPE as specified in the table above.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
Step 2: Handling and Use
-
Place absorbent, chemical-resistant pads on the work surface of the fume hood.
-
Securely clamp all glassware.
-
Use non-sparking tools for all manipulations.[2]
-
Slowly and carefully dispense the required amount of this compound. Avoid splashing.
-
Keep the primary container tightly closed when not in use.[2]
-
Perform the reaction or procedure, keeping the fume hood sash at the lowest practical height.
Step 3: Post-Handling and Cleanup
-
Upon completion of the work, carefully quench any excess reagent using appropriate procedures for your specific reaction.
-
Decontaminate all glassware and equipment that came into contact with this compound (see Section 5 for Decontamination Protocol).
-
Wipe down the work surface inside the fume hood with a suitable decontamination solution.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[2]
Emergency Procedures
Immediate and correct response to an emergency is critical.
4.1 Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the laboratory, closing the door behind you. Keep people away from and upwind of the spill.[2]
-
Report: Contact your institution's emergency response team and provide details of the spill (chemical, quantity, location).
-
Isolate (If Safe to Do So): If the spill is minor and you are trained to handle it, ensure the fume hood is operational. Remove all sources of ignition.[2]
-
Contain and Absorb: Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials.
-
Neutralize: Cautiously and slowly cover the absorbed material with a weak base, such as sodium bicarbonate, to neutralize the acidic breakdown products.
-
Collect and Dispose: Use spark-proof tools to collect the absorbed and neutralized material into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area following the Decontamination Protocol in Section 5.
4.2 Personal Exposure
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Wash the mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Decontamination and Disposal Plan
5.1 Decontamination Protocol for Equipment and Surfaces Since this compound reacts with water to form corrosive byproducts, a multi-step decontamination process is required.[1] This procedure should be performed inside a fume hood while wearing full PPE.
-
Initial Rinse (Non-Aqueous): Rinse contaminated glassware and equipment with a small amount of an inert, water-miscible solvent (e.g., acetone) to remove the bulk of the this compound. Collect this rinse as hazardous waste.
-
Decomposition/Neutralization: Prepare a 5-10% aqueous solution of sodium bicarbonate. Slowly and carefully rinse the equipment with this solution to decompose the residual this compound and neutralize the resulting hydrogen bromide. Be aware that this may cause some gas evolution (CO₂).
-
Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.
-
Surface Cleaning: For surfaces, wipe down with a cloth soaked in the sodium bicarbonate solution, followed by wiping five times with a clean, water-soaked cloth, using a fresh cloth each time.[9]
5.2 Waste Disposal Plan All waste containing this compound or its byproducts is considered hazardous.
-
Product Waste: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
-
Contaminated Materials: Absorbents, used PPE, and other contaminated solids should be placed in a sealed, clearly labeled container for hazardous waste.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent (collected as hazardous waste) or punctured to make them unusable before disposal in accordance with local regulations.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | COBr₂ | [1] |
| Synonyms | Bromophosgene, Carbonic dibromide | [1][2] |
| CAS Number | 593-95-3 | [2] |
| Molar Mass | 187.818 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 2.52 g/mL at 15 °C | [1] |
| Boiling Point | 64.5 °C (decomposes) | [1] |
| Solubility in Water | Reacts | [1] |
| Exposure Limits (PEL, TLV) | Not available | N/A |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Carbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. broadpharm.com [broadpharm.com]
- 9. auckland.ac.nz [auckland.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
